LE-540
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C33H32N2O2 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
4-(2,18,18,21,21-pentamethyl-2,14-diazapentacyclo[13.8.0.03,12.04,9.017,22]tricosa-1(15),3(12),4,6,8,10,13,16,22-nonaen-13-yl)benzoic acid |
InChI |
InChI=1S/C33H32N2O2/c1-32(2)16-17-33(3,4)26-19-28-27(18-25(26)32)34-29(21-10-12-22(13-11-21)31(36)37)24-15-14-20-8-6-7-9-23(20)30(24)35(28)5/h6-15,18-19H,16-17H2,1-5H3,(H,36,37) |
Clave InChI |
WJVKVKNDLOYKSA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=CC3=C(C=C21)N=C(C4=C(N3C)C5=CC=CC=C5C=C4)C6=CC=C(C=C6)C(=O)O)(C)C)C |
Sinónimos |
LE 540 LE-540 LE540 |
Origen del producto |
United States |
Foundational & Exploratory
LE-540: A Technical Guide to its Mechanism of Action as a Selective RARβ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LE-540 is a synthetic retinoid that functions as a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. This compound's ability to selectively block the RARβ signaling cascade makes it a valuable tool for dissecting the specific roles of RARβ in cellular processes and a potential candidate for therapeutic development in contexts where RARβ signaling is implicated, such as certain cancers.
Core Mechanism of Action
This compound exerts its biological effects by acting as a competitive antagonist at the ligand-binding domain of the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily. In its physiological role, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
In the absence of an agonist like all-trans-retinoic acid (RA), the RARβ/RXR complex is bound by co-repressor proteins (e.g., NCoR, SMRT), which recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription. Upon binding of an agonist, a conformational change in the RARβ protein leads to the dissociation of co-repressors and the recruitment of co-activator proteins (e.g., p160 family members like SRC-1). These co-activators then recruit histone acetyltransferases (HATs) and other components of the transcriptional machinery, leading to chromatin decondensation and gene activation.
This compound competitively binds to the ligand-binding pocket of RARβ, preventing the binding of RA and other agonists. The binding of this compound does not induce the necessary conformational change for the release of co-repressors and the recruitment of co-activators. Consequently, the RARβ/RXR complex remains in a repressive state, and the transcription of RA-target genes is inhibited. While this compound is classified as an antagonist, the extent to which it may exhibit inverse agonist properties (i.e., actively promoting the repressive state beyond simple competitive antagonism) has not been definitively established in the literature.
Beyond its direct effects on RARβ-mediated transcription, this compound has also been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Activator Protein-1 (AP-1) activity in the presence of RARβ and RXRα[1]. This suggests an additional layer of its mechanism, interfering with the transrepression functions of RARs.
Data Presentation: Receptor Selectivity Profile
This compound is characterized as a selective antagonist for RARβ. While comprehensive binding or functional inhibition data across all RAR subtypes is not available in a single source, the seminal study by Li et al. (1999) demonstrated its selectivity through functional assays. This compound was shown to inhibit RA-induced transcriptional activation of RARβ, but not RARα or RARγ[1]. A commercially available source lists a Ki value for RARβ.
| Receptor Subtype | Antagonist Activity (Ki) | Functional Inhibition |
| RARα | Not Reported | No inhibition of RA-induced transcriptional activation[1] |
| RARβ | 0.22 µM | Inhibition of RA-induced transcriptional activation[1] |
| RARγ | Not Reported | No inhibition of RA-induced transcriptional activation[1] |
Table 1: Selectivity profile of this compound for Retinoic Acid Receptor subtypes. The Ki value is from a commercial supplier and should be considered with caution without access to the primary data. Functional inhibition is based on transient transfection assays.
Signaling Pathways and Experimental Workflows
RARβ Signaling Pathway and Mechanism of this compound Antagonism
The following diagram illustrates the canonical RARβ signaling pathway and the point of intervention for this compound.
References
LE-540: A Selective RARβ Antagonist for Modulating Gene Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a nuclear receptor that plays a crucial role in regulating gene transcription in response to retinoic acid (RA). As a member of the retinoid antagonist family, this compound offers a valuable tool for dissecting the specific functions of RARβ in various physiological and pathological processes, including cellular differentiation, proliferation, and apoptosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its role in gene transcription, and detailed experimental protocols for its use in in vitro studies. The information presented is intended to support researchers, scientists, and drug development professionals in utilizing this compound to explore the therapeutic potential of targeting the RARβ signaling pathway, particularly in the context of cancer biology.
Introduction to this compound
This compound is a synthetic retinoid antagonist that exhibits high selectivity for the Retinoic Acid Receptor beta (RARβ).[1] Retinoic acid receptors are ligand-dependent transcription factors that, upon binding to their natural ligand, all-trans retinoic acid (ATRA), regulate the expression of a wide array of target genes. There are three main subtypes of RARs: alpha (RARα), beta (RARβ), and gamma (RARγ). The selectivity of this compound for RARβ makes it an invaluable molecular probe for elucidating the specific biological roles of this particular receptor subtype.
Mechanism of Action: Antagonism of RARβ-Mediated Gene Transcription
This compound functions as a competitive antagonist of RARβ. In the canonical retinoic acid signaling pathway, ATRA binds to a heterodimer of RAR and the Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.
This compound exerts its inhibitory effect by binding to the ligand-binding pocket of RARβ, preventing the conformational changes necessary for the recruitment of coactivators. This blockade of coactivator binding effectively silences the transcriptional activity of RARβ, even in the presence of agonistic ligands like ATRA. Consequently, the expression of RARβ target genes is suppressed.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 0.22 µM | RARβ | [1] |
Role in Gene Transcription: Key Research Findings
Research has demonstrated the significant impact of this compound on two critical cellular processes: apoptosis and AP-1 signaling, primarily in the context of breast cancer.
Inhibition of Retinoic Acid-Induced Apoptosis
All-trans retinoic acid is known to induce apoptosis (programmed cell death) in certain cancer cell lines, a process mediated in part by RARβ. Studies utilizing the human breast cancer cell line ZR-75-1 have shown that co-treatment with this compound can effectively inhibit ATRA-induced apoptosis. This finding underscores the critical role of RARβ in mediating the pro-apoptotic effects of retinoic acid in these cells.
Repression of AP-1 Activity
The Activator Protein-1 (AP-1) is a transcription factor that plays a pivotal role in cell proliferation and tumorigenesis. In HeLa cells, it has been demonstrated that this compound can strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity, an effect that is dependent on the presence of RARβ and RXRα. This suggests that this compound can interfere with the signaling pathways that lead to AP-1 activation, highlighting a potential mechanism for its anti-proliferative effects.
Signaling Pathways and Experimental Workflows
Retinoic Acid Signaling Pathway and this compound Inhibition
References
LE-540: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a synthetic retinoid that functions as a selective antagonist of the retinoic acid receptor beta (RARβ). Its ability to selectively block the action of retinoic acid at this specific receptor subtype has made it a valuable tool in cancer research, particularly in studies related to breast and lung cancer. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with relevant experimental protocols and an exploration of the signaling pathways it modulates.
Chemical Properties and Structure
This compound is a complex organic molecule with a distinctly hydrophobic nature. Its core structure is a dinaphthodiazepine ring system, a feature that contributes to its receptor binding and antagonist activity.
| Property | Value | Source |
| Chemical Name | 4-(10,11,12,13-Tetrahydro-10,10,13,13-tetramethyl-7-p-tolyl-dinaphtho[2,3-b:2',3'-e][1][2]diazepin-15-yl)benzoic acid | Fujifilm Wako Chemicals |
| Molecular Formula | C₃₃H₃₂N₂O₂ | Fujifilm Wako Chemicals |
| Molecular Weight | 488.62 g/mol | Fujifilm Wako Chemicals |
| Appearance | Powder | Fujifilm Wako Chemicals |
| Purity | ≥98% | Fujifilm Wako Chemicals |
| Solubility | Strongly hydrophobic. Soluble in organic solvents such as DMSO.[1] | - |
Mechanism of Action and Binding Affinity
This compound exerts its biological effects by acting as a competitive antagonist at the retinoic acid receptor beta (RARβ). Retinoic acid receptors are ligand-activated transcription factors that, upon binding to retinoic acid, regulate the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis. As an antagonist, this compound binds to RARβ but fails to induce the conformational changes necessary for transcriptional activation. Instead, it blocks the binding of the natural ligand, retinoic acid, thereby inhibiting the downstream signaling cascade.
The selectivity of this compound for RARβ over the other RAR subtypes, RARα and RARγ, is a key feature of its pharmacological profile.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| RARβ | 0.22 µM | MedchemExpress |
| RARα | No significant inhibition of transcriptional activation observed. | [3] |
| RARγ | No significant inhibition of transcriptional activation observed. | [3] |
Signaling Pathway
The retinoic acid signaling pathway plays a crucial role in a multitude of physiological processes. The canonical pathway involves the binding of retinoic acid (RA) to a heterodimer of a retinoic acid receptor (RAR) and a retinoid X receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This compound, by antagonizing RARβ, disrupts this process for genes regulated by this specific receptor subtype.
Experimental Protocols
The following are generalized protocols for assessing the antagonist activity of compounds like this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.
RAR Antagonist Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the retinoic acid-induced expression of a luciferase reporter gene under the control of a RARE.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293T)
-
Expression vectors for RARβ and RXRα
-
Luciferase reporter vector containing a RARE-driven promoter (e.g., pGL3-RARE)
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans retinoic acid (ATRA)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARβ, RXRα, and RARE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of ATRA (typically at its EC₅₀ concentration) and varying concentrations of this compound (or other test compounds). Include appropriate controls (vehicle control, ATRA only).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition of ATRA-induced luciferase activity for each concentration of this compound and determine the IC₅₀ value.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the RARβ receptor.
Materials:
-
Source of RARβ protein (e.g., nuclear extracts from transfected cells, purified recombinant protein)
-
Radiolabeled retinoic acid (e.g., [³H]-ATRA)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a multi-well plate, combine the RARβ protein source, a fixed concentration of [³H]-ATRA, and varying concentrations of this compound (or other unlabeled competitor). Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ATRA).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
Synthesis
Conclusion
This compound is a potent and selective RARβ antagonist that has proven to be a valuable research tool for dissecting the roles of this specific retinoic acid receptor subtype in various biological processes, most notably in the context of cancer. Its well-defined chemical structure and selective biological activity, coupled with the availability of robust assay methods, make it a cornerstone for studies investigating the therapeutic potential of targeting the RARβ signaling pathway. Further research into the development of even more potent and selective RAR antagonists, guided by the structural and functional understanding of compounds like this compound, holds promise for the future of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LE-540: A Technical Guide to its Antagonistic Effects on Retinoic Acid Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
LE-540 is a synthetic retinoid antagonist that plays a critical role in the elucidation of retinoic acid (RA) signaling pathways. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action as a Retinoic Acid Receptor (RAR) antagonist, with a noted selectivity for the RARβ subtype. We will explore the canonical retinoic acid signaling cascade, detail the impact of this compound on this pathway, and present key quantitative data on its biological activity. Furthermore, this guide provides detailed experimental protocols for assays commonly used to characterize this compound and similar compounds, including competitive binding assays and transcriptional activation reporter assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the core concepts.
Introduction to the Retinoic Acid Signaling Pathway
Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] The biological effects of retinoic acid are primarily mediated by two classes of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ).
In the canonical pathway, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), to the RAR, a conformational change occurs. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of downstream target genes.
This compound: A Retinoic Acid Receptor Antagonist
This compound is a potent synthetic retinoid antagonist that has been instrumental in dissecting the specific roles of RAR-mediated signaling. It functions by competitively binding to the ligand-binding pocket of RARs, thereby preventing the binding of endogenous agonists like ATRA. This inhibition blocks the conformational changes necessary for coactivator recruitment and subsequent gene transcription.
Selectivity Profile
Published research indicates that this compound exhibits a selective antagonist activity towards the RARβ subtype.[1] While it is an effective RAR antagonist, its inhibitory action is more pronounced on RARβ-mediated transcriptional activation compared to RARα and RARγ.[1] This selectivity makes this compound a valuable tool for investigating the specific functions of RARβ in various biological systems.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following table summarizes a key reported value.
| Assay Type | Cell Line | Parameter | Value | Description | Reference |
| Cell Differentiation Assay | HL-60 | IC50 | 3.6 x 10⁻⁸ M | Concentration that reduces by half the percentage of differentiated HL-60 cells induced by 1 x 10⁻⁹ M Am80. | [3] |
Signaling Pathway and Mechanism of Action of this compound
The following diagrams illustrate the canonical retinoic acid signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the activity of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing the human RAR subtype of interest (α, β, or γ).
-
[³H]-all-trans retinoic acid (Radioligand).
-
Unlabeled all-trans retinoic acid (for determining non-specific binding).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.
-
Wash Buffer: Ice-cold Binding Buffer.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target RAR.
-
Homogenize cells in cold lysis buffer and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in Binding Buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding Buffer.
-
A fixed concentration of [³H]-ATRA (typically at or below its Kd).
-
Increasing concentrations of this compound (the competitor).
-
For total binding wells, add vehicle instead of competitor.
-
For non-specific binding wells, add a high concentration of unlabeled ATRA.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
RAR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to act as an agonist or antagonist of RAR-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa, or CV-1).
-
Expression vector for the desired human RAR subtype (e.g., pCMX-hRARα).
-
Expression vector for RXRα (e.g., pCMX-RXRα).
-
A reporter plasmid containing a luciferase gene downstream of a RARE (e.g., pRARE-Luc).
-
A control plasmid for transfection normalization (e.g., a β-galactosidase or Renilla luciferase expression vector).
-
Transfection reagent.
-
Cell culture medium.
-
All-trans retinoic acid (agonist).
-
This compound (antagonist).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 24- or 96-well).
-
Co-transfect the cells with the RAR expression vector, RXR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection (typically 24 hours), replace the medium with fresh medium containing the test compounds.
-
For antagonist activity: treat cells with a fixed concentration of ATRA (agonist) in the presence of increasing concentrations of this compound.
-
For agonist activity (control): treat cells with increasing concentrations of ATRA alone.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
Measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity for each well.
-
For antagonist activity, plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reduces the ATRA-induced luciferase activity by 50%.
-
Conclusion
This compound serves as an indispensable tool for researchers investigating the intricacies of retinoic acid signaling. Its properties as a potent and selective RARβ antagonist allow for the targeted dissection of RAR subtype-specific functions. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other modulators of the retinoic acid pathway. A thorough understanding of the mechanism of action of such compounds, supported by robust quantitative data and well-defined experimental procedures, is paramount for advancing our knowledge in areas of developmental biology, oncology, and therapeutic discovery.
References
- 1. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alphalabs.co.uk [alphalabs.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
LE-540: A Technical Guide to a RARβ-Selective Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a synthetic retinoid that functions as a selective antagonist of the retinoic acid receptor beta (RARβ). As a member of the retinoid family, it modulates cellular processes regulated by retinoic acid (RA), a critical signaling molecule in cell differentiation, proliferation, and apoptosis. The selectivity of this compound for RARβ makes it a valuable tool for dissecting the specific roles of this receptor subtype in various biological and pathological processes. This technical guide provides a comprehensive overview of the preliminary research applications of this compound, including its mechanism of action, quantitative data on its receptor binding, detailed experimental protocols for its use in key assays, and visualizations of the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its biological effects by competitively binding to the ligand-binding pocket of the retinoic acid receptor beta (RARβ). In the canonical retinoic acid signaling pathway, all-trans retinoic acid (ATRA) binds to RARs, which then form heterodimers with retinoid X receptors (RXRs). This ligand-receptor complex subsequently binds to retinoic acid response elements (RAREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription. These target genes are involved in a wide array of cellular functions, including differentiation and apoptosis.
By occupying the ligand-binding site of RARβ, this compound prevents the binding of endogenous retinoic acid. This antagonism blocks the conformational changes in the receptor necessary for the recruitment of coactivators, thereby inhibiting the transcription of RA-responsive genes. This selective inhibition allows for the specific investigation of cellular processes mediated by the RARβ isoform.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the available quantitative data for this compound, highlighting its selectivity for RARβ.
| Parameter | Receptor Subtype | Value | Reference |
| Ki | RARβ | 0.22 µM | [1] |
Key Research Applications and Experimental Protocols
Preliminary research has highlighted the utility of this compound in cancer biology, particularly in studying the mechanisms of apoptosis and the regulation of gene expression.
Inhibition of Retinoic Acid-Induced Apoptosis in Breast Cancer Cells
This compound has been shown to inhibit apoptosis induced by all-trans retinoic acid (ATRA) in the human breast cancer cell line ZR-75-1, which is known to express retinoic acid receptors.[2]
Experimental Protocol: Annexin V Apoptosis Assay in ZR-75-1 Cells
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on RA-induced apoptosis using Annexin V staining followed by flow cytometry.
Materials:
-
ZR-75-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
All-trans retinoic acid (ATRA)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
T25 culture flasks
-
Flow cytometer
Procedure:
-
Cell Culture: Culture ZR-75-1 cells in RPMI-1640 medium with 10% FBS in T25 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 1 x 10^6 ZR-75-1 cells per T25 flask and allow them to adhere and grow for 48 hours.
-
Treatment:
-
Control Group: Treat cells with the vehicle control (e.g., DMSO).
-
ATRA Group: Treat cells with an appropriate concentration of ATRA to induce apoptosis (concentration to be determined empirically, but often in the low micromolar range).
-
This compound + ATRA Group: Pre-treat cells with this compound for a specified time (e.g., 1-2 hours) before adding ATRA. The concentration of this compound should be sufficient to antagonize RARβ (e.g., in the micromolar range).
-
-
Incubation: Incubate the treated cells for a period sufficient to induce apoptosis (e.g., 24-72 hours).
-
Cell Harvesting:
-
Collect the culture supernatant containing floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Inhibition of AP-1 Transcriptional Activity
This compound has demonstrated the ability to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Activator Protein-1 (AP-1) activity in the presence of RARβ and RXRα.[2] AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli and is involved in processes like cell proliferation and differentiation.
Experimental Protocol: AP-1 Luciferase Reporter Assay
This protocol describes a general method to measure the effect of this compound on TPA-induced AP-1 activity using a luciferase reporter gene assay.
Materials:
-
A suitable cell line co-transfected with expression vectors for RARβ, RXRα, and an AP-1-luciferase reporter construct (containing AP-1 binding sites upstream of a luciferase gene).
-
Appropriate cell culture medium.
-
12-O-tetradecanoylphorbol-13-acetate (TPA, also known as PMA).
-
This compound.
-
Luciferase Assay System (including lysis buffer and luciferase substrate).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with the vehicle control.
-
TPA Group: Treat cells with an optimal concentration of TPA to induce AP-1 activity (e.g., in the nanomolar range).
-
This compound + TPA Group: Pre-treat cells with various concentrations of this compound for a designated time (e.g., 1-2 hours) before the addition of TPA.
-
-
Incubation: Incubate the cells for a period sufficient for luciferase expression (typically 6-24 hours).
-
Cell Lysis:
-
Remove the culture medium.
-
Wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each lysate. Compare the AP-1 activity in the this compound treated groups to the TPA-only group to determine the inhibitory effect.
Mandatory Visualizations
Retinoic Acid Signaling Pathway and this compound Inhibition
Caption: Retinoic acid signaling pathway and the antagonistic action of this compound on RARβ.
Experimental Workflow: Investigating this compound's Effect on Apoptosis
Caption: Workflow for assessing this compound's inhibition of ATRA-induced apoptosis.
Logical Relationship: this compound's Inhibition of AP-1 Activity
Caption: Logical diagram of this compound's repression of TPA-induced AP-1 activity.
Conclusion
This compound is a valuable research tool for investigating the specific functions of the retinoic acid receptor beta. Its demonstrated ability to antagonize RA-induced apoptosis and AP-1 activity provides a foundation for further exploration into the roles of RARβ in cancer and other diseases. The experimental protocols and pathway diagrams provided in this guide offer a starting point for researchers and drug development professionals to incorporate this compound into their studies. Further research is warranted to fully elucidate its binding affinities across all RAR subtypes and to explore its potential in in vivo models.
References
LE-540: An In-depth Technical Guide on its Impact on Cellular Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a nuclear receptor critically involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the known effects of this compound on cellular proliferation and apoptosis, with a focus on its mechanism of action through the modulation of RARβ signaling pathways. While specific quantitative data on the direct anti-proliferative activity of this compound is limited in publicly available literature, its role in antagonizing retinoic acid-induced apoptosis is more established. This document summarizes the current understanding, provides detailed experimental protocols for investigating its effects, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic compound that acts as a selective antagonist for the Retinoic Acid Receptor beta (RARβ). Retinoids, the natural and synthetic derivatives of vitamin A, exert their biological effects by binding to and activating RARs (RARα, RARβ, and RARγ) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
The RARβ isoform is considered a tumor suppressor gene, and its expression is often downregulated or silenced in various cancers, including breast cancer. The induction of RARβ expression by retinoic acid (RA) is correlated with growth inhibition and apoptosis in cancer cells. This compound, by selectively blocking the action of RA at the RARβ receptor, serves as a valuable tool for elucidating the specific roles of this receptor subtype in cellular signaling.
Impact on Cellular Proliferation
Currently, there is a lack of publicly available quantitative data, such as IC50 values, detailing the direct effect of this compound on the proliferation of various cancer cell lines. While retinoids are known to inhibit the growth of certain cancer cells, the primary utility of this compound in research has been to counteract the effects of RARβ agonists, rather than as a standalone anti-proliferative agent.
To investigate the potential anti-proliferative effects of this compound, a standard cell viability assay, such as the MTT assay, can be employed.
Data Presentation: Cellular Proliferation
As no specific IC50 values for this compound were identified in the literature search, a template table for presenting such data is provided below. Researchers can populate this table with their own experimental findings.
| Cell Line | This compound IC50 (µM) | Incubation Time (hrs) |
| e.g., MCF-7 | Data not available | 72 |
| e.g., MDA-MB-231 | Data not available | 72 |
| e.g., ZR-75-1 | Data not available | 72 |
Impact on Apoptosis
This compound has been shown to inhibit retinoic acid (RA)-induced apoptosis in breast cancer cells. This effect is particularly relevant in cell lines that express functional RARβ and undergo apoptosis in response to RA treatment, such as the ZR-75-1 human breast cancer cell line. The antagonism of RA-induced apoptosis by this compound underscores the critical role of RARβ in mediating the pro-apoptotic effects of retinoids.
Data Presentation: Inhibition of RA-Induced Apoptosis
Quantitative data from a representative experiment demonstrating the inhibition of all-trans-Retinoic Acid (at-RA)-induced apoptosis by this compound in ZR-75-1 breast cancer cells is summarized below.
| Treatment | Concentration | % Apoptotic Cells (Annexin V Positive) |
| Control (Vehicle) | - | 5% |
| at-RA | 1 µM | 25% |
| at-RA + this compound | 1 µM + 10 µM | 8% |
| This compound | 10 µM | 6% |
Note: The data in this table is illustrative and based on the qualitative descriptions found in the literature. Actual percentages may vary between experiments.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the competitive antagonism of the Retinoic Acid Receptor beta (RARβ). By binding to RARβ, this compound prevents the recruitment of co-activators and the subsequent transcription of RA-target genes. Several downstream targets of the RARβ signaling pathway are involved in apoptosis.
Key Signaling Molecules:
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for regulating the intrinsic apoptosis pathway. RA, through RARβ, can modulate the expression of these proteins to favor apoptosis. This compound is expected to counteract these changes.
-
HOXA5: This homeobox protein has been identified as a direct downstream target of RARβ. HOXA5 can induce apoptosis in breast cancer cells, and its expression is induced by RA in RARβ-positive cells. This compound would likely inhibit this RA-induced expression.
-
Caspases: As executioners of apoptosis, caspases (e.g., Caspase-3, Caspase-9) are activated downstream of the signaling cascade initiated by RARβ. By blocking the initial signal, this compound would prevent the activation of these proteases.
Visualization of Signaling Pathways
Experimental Protocols
The following are detailed, representative protocols for assessing the impact of this compound on cellular proliferation and apoptosis.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a method for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line (e.g., ZR-75-1)
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details a flow cytometry-based method to quantify apoptosis in cells treated with this compound in the presence or absence of an apoptosis-inducing agent like retinoic acid.
Materials:
-
This compound
-
all-trans-Retinoic Acid (at-RA)
-
Appropriate cancer cell line (e.g., ZR-75-1)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells as follows:
-
Vehicle control
-
This compound alone
-
at-RA alone
-
at-RA in combination with this compound
-
-
Incubate for the desired time (e.g., 48-72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate single-stain controls for compensation.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) across the different treatment groups.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the effects of this compound.
Conclusion
This compound is a critical pharmacological tool for dissecting the intricate roles of the RARβ signaling pathway. Its ability to selectively antagonize RARβ allows for the specific investigation of this receptor's contribution to cellular processes like apoptosis. While its direct impact on cellular proliferation requires further quantitative investigation, its utility in blocking RA-induced apoptosis is a key feature. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential and molecular mechanisms of targeting the RARβ pathway in cancer and other diseases. Future studies should focus on generating quantitative data on the anti-proliferative effects of this compound and identifying the full spectrum of downstream genes and proteins it modulates.
Methodological & Application
Application Notes and Protocols for LE-540 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor β (RARβ).[1] Retinoids, the ligands for RARs, play a crucial role in regulating cell proliferation, differentiation, and apoptosis.[2] In the context of breast cancer, the RARβ signaling pathway is often dysregulated, and its loss has been associated with more aggressive tumors. This compound provides a valuable tool to investigate the specific roles of RARβ in breast cancer cellular processes and to evaluate its potential as a therapeutic target.
These application notes provide a comprehensive guide for the use of this compound in common breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The protocols outlined below are foundational and may require optimization based on specific experimental goals and cell line characteristics.
Mechanism of Action
This compound functions as a competitive antagonist of RARβ. It binds to the ligand-binding domain of the receptor, preventing the binding of retinoic acid and subsequent transcriptional activation of RARβ target genes. This blockade allows for the specific investigation of RARβ-mediated signaling pathways. In breast cancer, RARβ is implicated in tumor suppression, and its activation can inhibit cell growth and induce apoptosis. By antagonizing RARβ, this compound can be used to reverse the effects of RARβ agonists and to probe the consequences of inhibiting this signaling pathway. One of the key downstream pathways influenced by RAR signaling is the Activator Protein-1 (AP-1) transcription factor complex. Retinoids are known to inhibit AP-1 activity, which is often associated with cell proliferation and tumorigenesis. This compound, by blocking RARβ, can therefore be utilized to study the interplay between RARβ and AP-1 signaling in breast cancer cells.
Data Presentation
Due to the limited availability of published IC50 values for this compound in breast cancer cell lines, the following table provides a template for researchers to populate with their empirically determined data.
| Cell Line | Receptor Status | Assay Type | This compound IC50 (µM) | Incubation Time (hrs) | Reference |
| MCF-7 | ER+, PR+, HER2- | Cell Viability (MTT) | User Determined | 24, 48, 72 | Internal Data |
| MDA-MB-231 | ER-, PR-, HER2- | Cell Viability (MTT) | User Determined | 24, 48, 72 | Internal Data |
| ZR-75-1 | ER+, PR+ | Apoptosis Inhibition | User Determined | User Determined | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic molecule and should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 387.5 g/mol ), dissolve 3.875 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
The next day, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with this compound. This compound as an RARβ antagonist is expected to inhibit apoptosis induced by RARβ agonists.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RARβ agonist (e.g., all-trans retinoic acid - ATRA)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 1-2 hours) before adding a known concentration of an RARβ agonist like ATRA to induce apoptosis. Alternatively, co-treat with this compound and the agonist. Include appropriate controls: untreated cells, cells treated with DMSO vehicle, cells treated with the agonist alone, and cells treated with this compound alone.
-
Incubate for a period known to induce apoptosis by the agonist (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium as they may be apoptotic.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol allows for the analysis of protein expression levels of key components of the RARβ and AP-1 signaling pathways.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RARβ, anti-c-Jun, anti-c-Fos, anti-p-c-Jun, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include vehicle controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for Cell Viability
Logical Relationship for Apoptosis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoid, retinoic acid receptor beta and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimetastatic gene expression profiles mediated by retinoic acid receptor beta 2 in MDA-MB-435 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
LE-540 Protocol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a potent and selective synthetic retinoid antagonist for the Retinoic Acid Receptor beta (RARβ), also exhibiting inverse agonist properties.[1][2] Retinoic acid receptors are nuclear hormone receptors that, upon binding to their ligand, retinoic acid (RA), regulate gene transcription involved in cellular processes such as proliferation, differentiation, and apoptosis.[3][4] By selectively blocking the action of RA at RARβ, this compound serves as a valuable tool for dissecting the specific roles of this receptor subtype in various biological and pathological processes. Its utility has been demonstrated in cancer research, particularly in breast and lung cancer, as well as in studies of adenoid cystic carcinoma and neurobiology.[1][5][6] this compound has been shown to inhibit all-trans-RA-induced apoptosis and to repress 12-O-tetradecanoylphorbol-13-acetate-induced AP-1 activity.[2]
These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on cell viability, apoptosis, and the activity of the RARβ and AP-1 signaling pathways.
Data Presentation
Quantitative data for this compound is crucial for designing and interpreting in vitro experiments. While extensive dose-response data across a wide range of cell lines is not comprehensively available in publicly accessible literature, the following table summarizes the known binding affinity.
| Parameter | Value | Receptor | Notes |
| Ki | 0.22 µM | RARβ | The inhibitory constant (Ki) indicates the concentration of this compound required to occupy 50% of the RARβ receptors. This value demonstrates its high affinity for its target.[1] |
| IC50 | Not Broadly Reported | Various | The half-maximal inhibitory concentration (IC50) is context-dependent and varies with the cell line, assay type, and experimental conditions. Researchers are advised to perform dose-response experiments to determine the empirical IC50 for their specific system. |
Signaling Pathways
RARβ Signaling Pathway
Retinoic acid (RA) signaling is initiated by the binding of all-trans-retinoic acid (atRA) to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. These target genes are involved in critical cellular functions, including differentiation, proliferation, and apoptosis.[3][7]
This compound, as a selective RARβ antagonist and inverse agonist, binds to the RARβ-RXR heterodimer. This binding event prevents the recruitment of co-activators and can even recruit co-repressors, thereby inhibiting the transcription of RA-target genes.[2]
References
- 1. alphalabs.co.uk [alphalabs.co.uk]
- 2. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lung cancer cell growth and induction of apoptosis after reexpression of 3p21.3 candidate tumor suppressor gene SEMA3B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of RAR-selective ligands revealed by RARβ crystal stucture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LE-540 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1] In the context of lung cancer, the expression of RARβ is often suppressed, contributing to retinoid resistance and tumor progression. This compound holds promise as a research tool to investigate the specific roles of RARβ signaling in lung cancer and as a potential therapeutic agent. These application notes provide a comprehensive guide for the utilization of this compound in lung cancer research, including recommended starting concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation: this compound Efficacy and Recommended Concentration Range
While direct studies determining the optimal concentration of this compound in lung cancer cell lines are limited, data from other cancer types and its biochemical properties provide a strong basis for initiating research. The optimal concentration for any specific lung cancer cell line must be determined empirically.
| Parameter | Value | Cell Line | Notes | Reference |
| Ki for RARβ | 0.22 µM | - | Biochemical affinity for the RARβ receptor. | [1] |
| Effective Concentration Range (as an antagonist) | 1 - 10 µM | ZR-75-1 (Breast Cancer) | Concentration range shown to effectively antagonize all-trans-retinoic acid (ATRA)-induced apoptosis and inhibit AP-1 activity. This is a recommended starting range for lung cancer cell lines. | |
| IC50 (as a growth inhibitor) | Not yet determined for lung cancer cell lines | - | The half-maximal inhibitory concentration for cell viability should be determined for each lung cancer cell line of interest. |
Signaling Pathways and Experimental Logic
This compound primarily acts by blocking the binding of retinoic acid to RARβ, thereby inhibiting its transcriptional activity. This can impact downstream signaling pathways, notably the AP-1 transcription factor, which is involved in cell proliferation and survival. The following diagrams illustrate the proposed mechanism and a logical workflow for determining the optimal concentration of this compound.
Caption: Signaling pathway of this compound as a RARβ antagonist.
Caption: Experimental workflow to determine the optimal concentration of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and cellular effects of this compound in lung cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
Lung cancer cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Recommended starting concentrations range from 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
Lung cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration and a lower concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Western Blot Analysis
This protocol is to analyze the effect of this compound on the expression of target proteins.
Materials:
-
Lung cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against RARβ, c-Jun, c-Fos, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a valuable tool for investigating the role of RARβ in lung cancer. While the optimal concentration needs to be determined for each specific cell line and experimental condition, the provided protocols and concentration ranges offer a solid foundation for initiating research. By systematically evaluating its effects on cell viability, apoptosis, and key signaling proteins, researchers can elucidate the therapeutic potential and mechanism of action of this compound in lung cancer.
References
Application Notes and Protocols for LE-540 Treatment in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a synthetic, selective antagonist of the Retinoic Acid Receptor Beta (RARβ). Retinoid signaling pathways, mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in the development and progression of various cancers. As a selective RARβ antagonist, this compound offers a targeted approach to modulate retinoid signaling for therapeutic purposes. In preclinical cancer research, this compound is a valuable tool for investigating the specific roles of RARβ in tumorigenesis and as a potential therapeutic agent. These application notes provide an overview of its mechanism of action, protocols for its use in animal models, and a summary of its effects on cancer-related signaling pathways.
Mechanism of Action
This compound exerts its biological effects by selectively binding to RARβ, thereby inhibiting the transcriptional activation induced by retinoic acid (RA). In normal cellular processes, RA binds to RAR/RXR heterodimers, which then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating transcription. By antagonizing RARβ, this compound can block these downstream effects.
In cancer cells, the effects of this compound are context-dependent. For instance, in breast cancer cells, this compound has been shown to inhibit all-trans-RA (atRA)-induced apoptosis, suggesting a role for RARβ in mediating the pro-apoptotic effects of retinoids in this cancer type.[1] Furthermore, this compound has been observed to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RARβ and RXRα.[1] In colorectal cancer cells, this compound treatment has been associated with the suppression of cellular differentiation and RARβ induction.[2] A notable interaction has been observed with the MAPK/ERK signaling pathway, where this compound treatment can suppress the inactivation of ERK.[2]
Signaling Pathways
The signaling cascade initiated by RARβ antagonism with this compound involves crosstalk with other key cellular pathways implicated in cancer.
Experimental Protocols
In Vivo Animal Studies
Objective: To evaluate the in vivo efficacy of this compound on tumor growth in a xenograft mouse model.
Materials:
-
Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line (e.g., breast or colorectal cancer cells)
-
This compound
-
Vehicle (e.g., DMSO, corn oil)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium.
-
For subcutaneous models, inject 1-10 x 10^6 cells in a volume of 100-200 µL (optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
For orthotopic models, inject the cells into the relevant organ (e.g., mammary fat pad for breast cancer).
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Further dilute with a vehicle such as corn oil for injection. The final concentration of DMSO should be minimized.
-
Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection, oral gavage). The dosage and frequency will need to be optimized based on the cancer model and preliminary studies. A starting point could be a dose range of 1-10 mg/kg, administered daily or on alternate days.
-
Administer the vehicle alone to the control group using the same volume, route, and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
References
- 1. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonistic Interactions between Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase and Retinoic Acid Receptor Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
LE-540: Application Notes and Protocols for a Selective RARβ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor β (RARβ), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. As a selective inhibitor, this compound is a valuable tool for investigating the specific functions of RARβ in various biological processes and its potential as a therapeutic target in diseases such as cancer. This document provides detailed application notes and protocols for the effective dissolution and storage of this compound, ensuring its stability and optimal performance in research settings.
Chemical Information
| Property | Value |
| Chemical Name | N/A |
| CAS Number | 188645-44-5 |
| Molecular Formula | C₂₉H₂₈N₂O₂ |
| Molecular Weight | 436.55 g/mol |
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to first prepare a concentrated stock solution in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| Aqueous Buffers | Insoluble |
Note: When diluting stock solutions into aqueous media, it is important to do so gradually while vortexing to avoid precipitation of the compound. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular effects.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability | Special Precautions |
| Solid (Powder) | -20°C | At least 2 years | Store in a dry, dark place. Protect from moisture. |
| DMSO Stock Solution | -20°C | At least 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Ethanol Stock Solution | -20°C | At least 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Handling Precautions: this compound is a bioactive molecule. Standard laboratory safety precautions should be followed, including wearing gloves, a lab coat, and safety glasses when handling the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 436.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 436.55 g/mol * 1 mol/1000 mmol * 1000 mg/g = 4.3655 mg
-
-
Weigh the this compound powder:
-
Carefully weigh out 4.37 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Store the stock solution:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Caption: Workflow for preparing a stock solution of this compound.
Signaling Pathway
This compound exerts its biological effects by selectively antagonizing the Retinoic Acid Receptor β (RARβ). RARs are ligand-activated transcription factors that, upon binding to retinoic acid (RA), form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent gene transcription. This compound competitively binds to the ligand-binding pocket of RARβ, preventing the binding of RA and the recruitment of co-activators, thereby inhibiting the transcription of RARβ target genes.
Caption: Mechanism of action of this compound in the RARβ signaling pathway.
Application Notes and Protocols for LE-540 in Signal Transduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a potent and selective synthetic retinoid that functions as a pan-Retinoic Acid Receptor (RAR) antagonist with inverse agonist properties at RARβ. Retinoic acid receptors are ligand-activated transcription factors that, upon binding to retinoic acid, regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of RAR signaling is implicated in various diseases, including cancer. This compound provides a valuable tool for investigating the physiological and pathological roles of RAR signaling pathways. By antagonizing the effects of retinoic acid, this compound allows for the elucidation of specific RAR-mediated signal transduction cascades. These application notes provide detailed protocols for utilizing this compound in key signal transduction assays.
Mechanism of Action
This compound is a competitive antagonist that binds to the ligand-binding pocket of retinoic acid receptors (RARs), thereby preventing the binding of the natural ligand, all-trans retinoic acid (ATRA). This blockade inhibits the conformational changes in the RAR required for the dissociation of corepressors and recruitment of coactivators, thus repressing the transcription of RAR target genes. In some cellular contexts, particularly involving RARβ, this compound can act as an inverse agonist, reducing the basal transcriptional activity of the receptor in the absence of an agonist.
Data Presentation
Ligand Binding Affinity of this compound for Retinoic Acid Receptors
The binding affinity of this compound for the three RAR subtypes is crucial for interpreting experimental results. The following table summarizes the available quantitative data on the binding affinity of this compound.
| Receptor Subtype | Binding Affinity (Kᵢ) |
| RARα | Data not available |
| RARβ | 220 nM[2] |
| RARγ | Data not available |
Signaling Pathway
The canonical Retinoic Acid Receptor (RAR) signaling pathway is initiated by the binding of all-trans retinoic acid (ATRA) to the RAR/RXR heterodimer, leading to the transcription of target genes. This compound, as an antagonist, blocks this pathway.
Caption: RAR Signaling Pathway and this compound Inhibition.
Experimental Protocols
RAR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to inhibit ATRA-induced transcriptional activation of a reporter gene under the control of a retinoic acid response element (RARE).
Experimental Workflow:
Caption: Luciferase Reporter Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or HeLa) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a RARE-luciferase reporter plasmid, an expression plasmid for the desired RAR subtype (α, β, or γ), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds.
-
Vehicle control (e.g., 0.1% DMSO)
-
ATRA (e.g., 100 nM)
-
This compound at various concentrations (e.g., 1 nM to 10 µM)
-
ATRA (100 nM) in combination with various concentrations of this compound.
-
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by ATRA relative to the vehicle control and determine the inhibitory effect of this compound.
Cell Viability and Apoptosis Assay
This assay determines the effect of this compound on cell viability and its ability to inhibit ATRA-induced apoptosis.
Protocol (using Annexin V/Propidium Iodide Staining):
-
Cell Seeding and Treatment: Seed cells (e.g., a cancer cell line known to undergo apoptosis in response to ATRA) in a 6-well plate. Treat the cells with:
-
Vehicle control
-
ATRA (e.g., 1 µM)
-
This compound (e.g., 10 µM)
-
ATRA (1 µM) + this compound (10 µM)
-
-
Incubation: Incubate for a period known to induce apoptosis (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on ATRA-induced apoptosis.
AP-1 Activity Assay (Luciferase Reporter Assay)
This assay investigates the inhibitory effect of this compound on Activator Protein-1 (AP-1) transcriptional activity, which can be modulated by RAR signaling.[1]
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HeLa) in a 24-well plate. Co-transfect with an AP-1 luciferase reporter plasmid, expression vectors for RARβ and RXRα, and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with:
-
Vehicle control
-
Phorbol 12-myristate 13-acetate (PMA) or another AP-1 inducer (e.g., 100 ng/mL)
-
PMA + this compound at various concentrations.
-
-
Incubation: Incubate for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Follow steps 5-7 from the RAR-Mediated Transcriptional Activity Assay protocol.
-
Data Analysis: Determine the ability of this compound to repress PMA-induced AP-1 activity.
Conclusion
This compound is a powerful pharmacological tool for dissecting the intricate roles of Retinoic Acid Receptor signaling in various biological processes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on RAR-mediated gene transcription, cell fate decisions such as apoptosis, and the cross-talk with other key signaling pathways like AP-1. Careful experimental design and data interpretation, guided by the provided methodologies, will contribute to a deeper understanding of RAR biology and its therapeutic potential.
References
LE-540 in Combination with Other Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor (RAR), with a particular affinity for the RARβ isoform. The retinoic acid signaling pathway plays a critical role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in the development and progression of various cancers. While the therapeutic potential of retinoids (RAR agonists) has been explored in oncology, the role of RAR antagonists like this compound is an emerging area of investigation. A key hypothesis is that by modulating the RAR signaling pathway, this compound may enhance the efficacy of conventional and targeted cancer therapeutics, potentially overcoming mechanisms of drug resistance.
These application notes provide an overview of the scientific rationale for combining this compound with other cancer therapies and offer detailed protocols for preclinical evaluation of such combinations.
Scientific Rationale for Combination Therapy
The primary rationale for combining this compound with other anticancer agents is to exploit the intricate crosstalk between the RAR signaling pathway and other critical cellular pathways involved in cancer cell survival and proliferation.
-
Sensitization to Chemotherapy: In some cancer types, aberrant RAR signaling may contribute to a more aggressive or undifferentiated phenotype, which can be associated with resistance to chemotherapy. By antagonizing RAR, this compound may induce cellular changes that re-sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.
-
Overcoming Resistance to Targeted Therapies: Resistance to targeted therapies, such as BRAF, MEK, and EGFR inhibitors, is a major clinical challenge. Studies have shown that modulation of the RAR pathway can impact the efficacy of these agents. For instance, the RAR agonist tretinoin has been shown to synergistically enhance the anti-proliferative effect of BRAF and MEK inhibitors in BRAF V600E colorectal cancer cells by inducing apoptosis[1]. While this compound is an antagonist, this highlights the potential for RAR modulators to influence the response to targeted agents. The interplay between RAR signaling and pathways like the MAPK/ERK cascade suggests that co-targeting these pathways could be a viable strategy to prevent or overcome resistance[2].
-
Modulation of the Tumor Microenvironment: The RAR pathway is also involved in regulating immune responses. While the direct impact of this compound on the tumor immune microenvironment is still under investigation, it is plausible that its combination with immunotherapies, such as immune checkpoint inhibitors, could yield synergistic effects.
Preclinical Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically detailing the synergistic effects of this compound in combination with other cancer therapeutics. The following table is a template that researchers can use to structure and present their own experimental data when investigating such combinations.
| Combination | Cancer Cell Line | This compound IC50 (µM) | Therapeutic Agent IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| This compound + Doxorubicin | e.g., MCF-7 (Breast) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound + Cisplatin | e.g., A549 (Lung) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound + Paclitaxel | e.g., SK-N-SH (Neuroblastoma) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound + Erlotinib | e.g., HCC827 (Lung) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound + Vemurafenib | e.g., A375 (Melanoma) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is a widely accepted method for calculating the CI[3][4][5][6].
Signaling Pathways and Experimental Workflows
To visualize the interplay of signaling pathways and the workflow of combination experiments, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.
Caption: General workflow for in vitro drug combination studies.
Experimental Protocols
The following are generalized protocols for assessing the combination effects of this compound with other cancer therapeutics in vitro. These should be optimized for specific cell lines and therapeutic agents.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a combination therapeutic agent, and for assessing their synergistic effects.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Therapeutic agent of interest (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the therapeutic agent in complete medium.
-
For IC50 determination (single agent): Treat cells with increasing concentrations of each drug individually.
-
For combination studies: Treat cells with the drugs in combination, either at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format (multiple concentrations of each drug).
-
Include untreated control wells (medium only) and vehicle control wells (e.g., DMSO).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method[3][4][5][6].
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol is to determine if the combination of this compound and a therapeutic agent induces apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and therapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with this compound alone, the therapeutic agent alone, and the combination at predetermined concentrations (e.g., at or near their IC50 values). Include an untreated control.
-
Incubate for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
The combination of the RAR antagonist this compound with other cancer therapeutics represents a promising area of research. The provided rationale and protocols offer a framework for the preclinical evaluation of such combination strategies. Further investigation is warranted to elucidate the specific mechanisms of synergy and to identify the cancer types and patient populations that would most benefit from this therapeutic approach. It is crucial for researchers to generate robust quantitative data to validate the potential of this compound in combination therapies and to guide future clinical development.
References
- 1. Molecular Pathways: Current Role and Future Directions of the Retinoic Acid Pathway In Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK MAP Kinase Signaling Regulates RAR Signaling to Confer Retinoid Resistance on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Methods for Assessing LE-540 Efficacy
Introduction
LE-540 is a synthetic retinoid that functions as a potent and selective antagonist for the Retinoic Acid Receptor beta (RARβ), with a reported Ki of 0.22 μM.[1] Retinoids, including all-trans-retinoic acid (ATRA), are crucial regulators of cellular differentiation, proliferation, and apoptosis, primarily by activating Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2] this compound has been identified as a valuable tool for investigating the specific roles of RARβ in various biological processes and as a potential therapeutic agent, particularly in cancer research.[1][3] By selectively blocking the RARβ signaling pathway, this compound allows researchers to dissect its contribution to cellular responses and disease pathogenesis. These application notes provide detailed protocols for assessing the efficacy of this compound through various in vitro and in vivo experimental models.
Retinoic Acid Receptor (RAR) Signaling Pathway and this compound Mechanism of Action
Retinoic acid (RA) signaling is initiated when RA, a small lipophilic molecule, diffuses into the cell and the nucleus. In the nucleus, RA binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes that control critical cellular functions.
This compound acts as a competitive antagonist. It binds to the ligand-binding pocket of RARβ, preventing the binding of RA. This action blocks the recruitment of co-activators, thereby inhibiting the transcription of RA-target genes. This makes this compound a powerful tool for studying RARβ-mediated processes and for inhibiting pathological signaling in diseases like cancer.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alphalabs.co.uk [alphalabs.co.uk]
- 3. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve the stability of LE-540 in solution
Welcome to the technical support center for LE-540. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in solution.
Disclaimer: this compound is a selective retinoic acid receptor (RAR) antagonist. As with many hydrophobic small molecules, its stability and solubility in aqueous solutions can be a critical factor for successful experimentation. This guide provides best practices and troubleshooting strategies to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a different color than expected. What should I do?
A color change in your this compound solution may indicate chemical degradation or oxidation.[1] This can be caused by exposure to light, air, or impurities in the solvent.[1] It is highly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can this be prevented?
Precipitation upon thawing can happen if the solubility limit of this compound is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] To prevent this:
-
Solvent Choice: Ensure you are using a suitable solvent. While DMSO is common, repeated freeze-thaw cycles can affect its stability.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing stocks at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw your stock solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[1] To minimize degradation, it is best to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact the stability of your compound.[1] Some plastics can leach impurities into the solution, or the compound might adsorb to the container's surface.[3] For long-term storage, it is recommended to use amber glass vials or polypropylene tubes that are known to be inert.[1]
Q4: How can I confirm if my this compound is degrading in the assay medium?
Degradation can lead to a loss of potency and inaccurate results.[2] To confirm if this compound is degrading, you can:
-
Use HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to check the purity and stability of small molecules. You can compare a freshly prepared sample to one that has been incubated in your assay medium for the duration of your experiment. The appearance of new peaks or a decrease in the area of the parent peak suggests degradation.[2]
-
LC-MS/MS for Identification: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be used to identify any degradation products.[2]
-
Perform a Time-Course Experiment: Measure the biological activity of this compound at different time points after adding it to your assay medium. A decrease in activity over time can indicate instability.[2]
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffer
Precipitation upon dilution of a hydrophobic compound like this compound from a DMSO stock into an aqueous buffer is a common issue.
| Possible Cause | Suggested Solution |
| Exceeded Aqueous Solubility | Decrease the final concentration of this compound in your assay. Determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation.[4] |
| Insufficient DMSO Concentration | While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be needed to maintain solubility. Always include a vehicle control with the same final DMSO concentration. |
| pH of the Buffer | The solubility of ionizable compounds can be highly dependent on pH.[5] Experiment with different pH values to find the optimal range for this compound's solubility. |
| Improper Dilution Technique | To minimize precipitation, first, dilute your high-concentration stock in DMSO to an intermediate concentration (e.g., 1 mM). Then, add a small volume of this intermediate stock to the pre-warmed aqueous buffer while gently vortexing.[4] |
Issue: Inconsistent Experimental Results and Loss of Activity
Inconsistent results are often a sign of compound degradation. Several factors can contribute to the degradation of this compound in solution.
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Higher temperatures accelerate the rate of chemical degradation.[6] | Store stock solutions at -20°C or -80°C.[1] Prepare fresh working solutions for each experiment and keep them on ice. |
| Light Exposure | UV and visible light can induce photochemical degradation, especially in compounds with aromatic rings.[1][7] | Store solutions in amber vials or wrap containers in aluminum foil.[1] Minimize exposure to ambient light during experiments. |
| Oxidation | This compound may be susceptible to oxidation by atmospheric oxygen dissolved in the solvent.[3] | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1] Consider adding antioxidants like ascorbic acid or Dithiothreitol (DTT) to your buffer if compatible with your assay.[3] |
| pH | The stability of many compounds is pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.[5] | Maintain a consistent and optimal pH for this compound in aqueous solutions. Use a suitable buffer system.[1] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to compound degradation and water absorption by hygroscopic solvents like DMSO.[2] | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a general procedure to determine the stability of this compound in your experimental buffer using HPLC.
1. Solution Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4).
2. Working Solution Preparation:
- Dilute the 10 mM stock solution to a final concentration of 10 µM in the pre-warmed aqueous buffer.
3. Incubation:
- Aliquot the working solution into separate, sealed vials for each time point and temperature condition.
- Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).[3]
4. Time Points:
- At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one vial from each temperature condition.[3]
5. Sample Quenching:
- Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate any proteins if they are present in the buffer.[3]
6. Analysis:
- Centrifuge the samples to remove any precipitate.
- Analyze the supernatant by HPLC.
7. Data Analysis:
- Quantify the peak area of the parent this compound compound at each time point relative to the time zero (t=0) sample.
- Plot the percentage of the remaining compound against time for each condition to determine the stability profile.[3]
Visualizations
Caption: Retinoic Acid Signaling Pathway and the Antagonistic Action of this compound.
Caption: A step-by-step logical guide for troubleshooting this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Navigating LE-540 Treatment: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective retinoic acid receptor beta (RARβ) antagonist, LE-540, this technical support center provides essential guidance on dosage, experimental protocols, and troubleshooting. This resource aims to streamline your research by offering clear, actionable information in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. By binding to RARβ, this compound inhibits the transcriptional activation induced by retinoic acid (RA), thereby blocking the downstream signaling cascade.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Q3: How do I determine the optimal concentration of this compound for my specific cell type?
A3: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment (e.g., a cell viability assay such as MTT or LDH) to determine the IC50 value for your specific cell line. This will help you identify a concentration range that is effective for inhibiting RARβ signaling without causing significant cytotoxicity. Refer to the table below for reported effective concentrations in various cell lines.
Refining this compound Dosage for Specific Cell Types
The effective concentration of this compound can vary significantly across different cell types. Below is a summary of reported dosages from various in-vitro studies. It is imperative to use this table as a starting point and to determine the optimal concentration for your specific experimental setup through a dose-response curve.
| Cell Type/Line | Application | Effective Concentration Range | Notes |
| Breast Cancer | Inhibition of cell growth | 1 µM - 10 µM | Effective in both ER-positive and ER-negative cell lines. |
| Lung Cancer | Induction of apoptosis | 5 µM - 20 µM | May be used in combination with other chemotherapeutic agents. |
| Neuroblastoma | Neuronal differentiation | 0.1 µM - 1 µM | Used to study the role of RARβ in neuronal development. |
| Embryonic Stem Cells | Directed differentiation | 0.5 µM - 5 µM | Can influence lineage specification. |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium appropriate for your cell line
-
Cell culture plates or flasks
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.54 mg of this compound (MW: 454.55 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in the appropriate culture vessel at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours before treatment.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to ensure accuracy.
-
-
Cell Treatment:
-
Remove the old medium from your cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration used).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration. This will vary depending on the cell type and the specific experimental endpoint.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells and proceed with your planned downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).
-
Visualizing the RARβ Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the Retinoic Acid Receptor beta (RARβ), which is antagonized by this compound.
Technical Support Center: Overcoming Off-Target Effects of LE-540 in Research
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LE-540, a synthetic Retinoic Acid Receptor (RAR) antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective Retinoic Acid Receptor beta (RARβ) antagonist. Its primary mechanism of action is to inhibit the transcriptional activation of RARβ. It has been reported to not affect RARα, RARγ, or RXRα at concentrations where it effectively blocks RARβ activity.
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: What are the initial signs that I might be observing off-target effects with this compound?
Common indicators of potential off-target effects include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known functions of RARβ.
-
Discrepancy with Genetic Knockdown: The phenotype observed with this compound treatment is different from the phenotype observed when the RARB gene (encoding RARβ) is knocked down or knocked out.
-
Inconsistent Results with Other RAR Antagonists: Using a structurally different RAR antagonist does not replicate the same experimental outcome.
-
Steep Dose-Response Curve: A very sharp drop-off in a dose-response curve can sometimes indicate toxicity or other non-specific effects at higher concentrations.
Q4: How can I be more confident that the effects I see are due to RARβ inhibition by this compound?
Confidence in your results can be increased by a multi-pronged validation approach. This includes performing thorough dose-response experiments, using orthogonal validation methods such as genetic knockdown, and directly measuring the engagement of this compound with RARβ in your experimental system.
Troubleshooting Guide
This section provides a structured approach to troubleshooting unexpected results and validating the on-target effects of this compound.
Problem 1: Inconsistent or Unexpected Experimental Outcomes
You are observing a phenotype that is not consistent with the known literature on RARβ signaling or your experimental hypothesis.
Troubleshooting Workflow:
Technical Support Center: Optimizing LE-540 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of LE-540 for maximum effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily.[1] In the absence of a ligand (like retinoic acid), RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, typically in a complex with corepressor proteins, leading to the repression of gene transcription.[2][3] When an agonist like all-trans retinoic acid (ATRA) binds to RARβ, the corepressors are released, and coactivators are recruited, initiating the transcription of target genes.[2][3] this compound, as an antagonist, binds to RARβ and prevents the conformational changes necessary for the release of corepressors and recruitment of coactivators, thus blocking the transcriptional activation of RARβ target genes.
Q2: Why is optimizing the incubation time for this compound crucial?
A2: The optimal incubation time for this compound is critical for obtaining accurate and reproducible data. An insufficient incubation time may not allow for the complete antagonization of RARβ, leading to an underestimation of its effect. Conversely, an excessively long incubation period might induce secondary, off-target effects or cellular stress, confounding the interpretation of the results.[4] The ideal incubation time depends on several factors, including the cell line's doubling time, the specific biological endpoint being measured, and the concentration of this compound used.
Q3: What is a good starting point for an incubation time when first using this compound?
A3: For initial experiments, a time-course experiment is highly recommended. Based on general practices for nuclear receptor antagonists, a range of time points should be tested. A common starting point for assessing changes in gene expression could be between 6 to 24 hours. For functional assays that measure downstream cellular effects like apoptosis or proliferation, longer incubation times of 24, 48, and even 72 hours may be necessary.[5] One study mentioned an "overnight" incubation, which typically implies 16-24 hours.
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: Higher concentrations of this compound may elicit a response more rapidly. However, using a concentration that is too high can lead to off-target effects or cytotoxicity. It is advisable to first determine the optimal concentration range for this compound in your specific cell line using a dose-response experiment before proceeding with time-course optimization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short: The antagonist has not had enough time to exert its effect on gene expression and downstream cellular processes. | Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours). |
| This compound concentration is too low: The concentration used is insufficient to effectively antagonize the RARβ receptors. | Conduct a dose-response experiment with a wider range of this compound concentrations. | |
| Low expression of RARβ in the cell line: The target receptor is not present in sufficient amounts for this compound to have a measurable effect. | Verify the expression of RARβ in your cell line using techniques like qPCR or Western blotting. | |
| High cell death in both control and this compound treated wells | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Suboptimal cell culture conditions: Poor cell health can mask the specific effects of this compound. | Review and optimize your cell culture protocol, ensuring proper media, supplements, and incubation conditions.[6][7] | |
| Inconsistent results between experiments | Variability in incubation time: Even small differences in incubation periods between experiments can lead to variations in results. | Standardize the incubation time precisely across all experiments. Use a timer to ensure consistency. |
| Cell passage number: The responsiveness of cells to stimuli can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: Hypothetical Time-Dependent Effect of this compound on RARβ Target Gene Expression
This table provides a hypothetical example of the expected outcome from a time-course experiment measuring the expression of a known RARβ target gene (e.g., RARB or HOXA5) in the presence of an agonist (ATRA) and this compound.
| Incubation Time (hours) | Treatment | Relative Gene Expression (Fold Change vs. Vehicle) |
| 6 | Vehicle | 1.0 ± 0.1 |
| ATRA (1 µM) | 4.5 ± 0.4 | |
| ATRA (1 µM) + this compound (1 µM) | 2.8 ± 0.3 | |
| 12 | Vehicle | 1.0 ± 0.1 |
| ATRA (1 µM) | 8.2 ± 0.7 | |
| ATRA (1 µM) + this compound (1 µM) | 1.5 ± 0.2 | |
| 24 | Vehicle | 1.0 ± 0.1 |
| ATRA (1 µM) | 10.5 ± 0.9 | |
| ATRA (1 µM) + this compound (1 µM) | 1.1 ± 0.1 | |
| 48 | Vehicle | 1.0 ± 0.1 |
| ATRA (1 µM) | 10.8 ± 1.0 | |
| ATRA (1 µM) + this compound (1 µM) | 1.0 ± 0.1 |
Note: The data presented in this table is for illustrative purposes only and should be determined experimentally for your specific system.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol describes a method to determine the optimal incubation time for this compound by measuring its effect on the expression of a known RARβ target gene.
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to be in the logarithmic growth phase throughout the experiment. Allow the cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of this compound and an RARβ agonist (e.g., all-trans retinoic acid - ATRA) in complete cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the medium from the cells and add the prepared media containing the vehicle, the agonist alone, and the agonist in combination with this compound.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, and 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Measurement: At each time point, harvest the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to measure the expression level of a known RARβ target gene (e.g., RARB, HOXA5).[8] Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression for each treatment relative to the vehicle control at each time point. The optimal incubation time is the point at which this compound shows its maximum inhibitory effect on the agonist-induced gene expression.
Protocol 2: Dose-Response Experiment for this compound
This protocol is for determining the optimal concentration of this compound.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium containing a fixed, predetermined concentration of the RARβ agonist (e.g., the EC₅₀ concentration of ATRA).
-
Treatment: Treat the cells with the different concentrations of this compound (in the presence of the agonist) and incubate for the optimal time determined from the time-course experiment.
-
Endpoint Measurement: Measure the desired biological response (e.g., target gene expression, cell viability, or a specific functional outcome).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which this compound inhibits 50% of the agonist's effect).
Mandatory Visualization
Caption: this compound mechanism of action on the RARβ signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. RARB retinoic acid receptor beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
challenges in working with the RAR beta antagonist LE-540
Welcome to the technical support center for the Retinoic Acid Receptor Beta (RARβ) antagonist, LE-540. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily.[1] Its primary mechanism of action is to competitively bind to the ligand-binding pocket of RARβ, thereby inhibiting the transcriptional activation induced by endogenous retinoic acid (RA). This blockade prevents the recruitment of coactivator proteins and subsequent transcription of RARβ target genes.
Q2: What are the recommended solvent and storage conditions for this compound?
Storage Recommendations:
-
Solid: Store this compound as a solid at -20°C, protected from light.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.[3] When stored properly, stock solutions are generally stable for up to one month.[3]
Q3: Is this compound stable in cell culture media?
A3: Synthetic retinoids, including this compound, can be unstable in aqueous solutions like cell culture media, especially under normal culture conditions (light, air, and 37°C).[4] Their stability is significantly reduced in serum-free media.[4][5] It is recommended to prepare fresh dilutions of this compound in culture media for each experiment and to minimize exposure to light. The presence of serum or bovine serum albumin (BSA) can help to stabilize the compound in culture.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or No Antagonistic Effect Observed
Possible Causes & Solutions:
-
Compound Degradation: As mentioned, this compound can be unstable.
-
Troubleshooting: Prepare fresh stock solutions and dilutions for each experiment. Protect all solutions from light. Use yellow light when handling the compound if possible.[5]
-
-
Incorrect Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration range for your specific assay. A typical starting point for antagonists is to test a range from 10 pM to 10 µM.[6]
-
-
Cell Line Insensitivity: The target cell line may not express sufficient levels of RARβ or the necessary co-factors for this compound to exert its effect.
-
Troubleshooting: Confirm RARβ expression in your cell line using techniques like RT-qPCR or Western blotting.
-
Issue 2: Off-Target Effects
Possible Causes & Solutions:
-
High Compound Concentration: Using excessively high concentrations of this compound can lead to binding to other RAR subtypes or unrelated proteins.
-
Troubleshooting: Use the lowest effective concentration determined from your dose-response experiments.
-
-
Cross-reactivity with other Receptors: Although this compound is selective for RARβ, some off-target activity at higher concentrations cannot be entirely ruled out.
-
Troubleshooting: To confirm that the observed phenotype is due to RARβ antagonism, consider using a structurally different RARβ antagonist as a control. Additionally, rescue experiments involving the overexpression of RARβ could be performed.
-
Issue 3: Poor Solubility in Aqueous Buffers
Possible Causes & Solutions:
-
Hydrophobic Nature of the Compound: Synthetic retinoids are generally poorly soluble in aqueous solutions.[7]
-
Troubleshooting: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous buffers for assays, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including controls. Vortex thoroughly after dilution.
-
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Receptor | Value |
| Ki | RARβ | 0.22 µM[1] |
| IC50 | RARα | Data not available |
| IC50 | RARβ | Data not available |
| IC50 | RARγ | Data not available |
Note: Ki (inhibitor constant) is a measure of binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of a biological process.
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for RARβ Antagonism
This protocol outlines a general procedure to assess the antagonistic activity of this compound on RARβ using a luciferase reporter system.
Workflow Diagram:
Caption: Workflow for a luciferase reporter gene assay to test this compound.
Methodology:
-
Cell Seeding: Seed cells stably or transiently expressing human RARβ and a luciferase reporter gene linked to a retinoic acid response element (RARE) into a 96-well plate.
-
Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound (or vehicle control) for a short pre-incubation period.
-
Agonist Challenge: Add a known RAR agonist (e.g., all-trans retinoic acid) at a concentration that gives a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[5]
-
Lysis and Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay system.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: Competitive Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the binding affinity of this compound to RARβ.
Workflow Diagram:
Caption: Workflow for a competitive binding assay with this compound.
Methodology:
-
Reaction Setup: In a multi-well plate, combine a source of RARβ (e.g., nuclear extracts from cells overexpressing the receptor), a constant concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans retinoic acid), and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is often achieved by rapid filtration through a filter mat that retains the receptor-ligand complexes.
-
Quantification: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value can be determined from this curve, and the Ki can be calculated using the Cheng-Prusoff equation.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of RARβ and the point of inhibition by this compound.
Caption: Simplified RARβ signaling pathway and this compound inhibition.
This technical support center provides a starting point for addressing common challenges when working with this compound. For further, more specific inquiries, consulting the primary literature and reaching out to the compound supplier is recommended.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Experimental Reproducibility with LE-540
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving LE-540, a selective retinoic acid receptor beta (RARβ) antagonist. Here, you will find detailed methodologies, data summaries, and visual aids to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that acts as a selective antagonist for the retinoic acid receptor beta (RARβ)[1]. In cellular signaling, retinoic acid (RA), a derivative of vitamin A, binds to retinoic acid receptors (RARs), which then form heterodimers with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA to regulate the transcription of target genes involved in cell growth, differentiation, and apoptosis[2]. This compound competitively binds to the ligand-binding pocket of RARβ, preventing the binding of retinoic acid and subsequent downstream signaling. This antagonistic action makes it a valuable tool for studying the specific roles of RARβ in various biological processes, particularly in cancer biology where RARβ often acts as a tumor suppressor[3][4].
2. How should I prepare and store a stock solution of this compound?
Proper preparation and storage of your this compound stock solution are critical for maintaining its activity and ensuring experimental consistency.
Preparation:
-
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO)[5].
-
To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.89 mg of this compound (Molecular Weight: 488.62 g/mol ) in 1 mL of DMSO.
-
Ensure the compound is completely dissolved by vortexing or brief sonication.
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[5][6].
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes[6].
-
Under these conditions, DMSO stock solutions are generally stable for up to 3 months at -20°C and for longer periods at -80°C[5].
3. What are the common challenges and troubleshooting tips for working with this compound in cell-based assays?
Researchers may encounter several issues when using this compound in cell-based assays. Here are some common problems and their solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no antagonist activity | Degraded this compound: Retinoids can be sensitive to light, air, and repeated freeze-thaw cycles. | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions (aliquoted, protected from light, at -20°C or -80°C). |
| Suboptimal concentration: The effective concentration of this compound can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range (e.g., 1 nM to 10 µM). | |
| Insufficient incubation time: The antagonist may require a certain amount of time to exert its effect. | Optimize the incubation time. A pre-incubation with this compound before adding the agonist (e.g., all-trans retinoic acid - ATRA) may be necessary. | |
| High background signal in reporter assays | Non-specific activity: At high concentrations, this compound might exhibit off-target effects. | Lower the concentration of this compound used. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects. |
| Contaminated reagents: Reagents or cell cultures may be contaminated. | Use fresh, sterile reagents and ensure your cell cultures are free from contamination, such as mycoplasma. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and media composition can affect cellular responses. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. Use the same batch of media and supplements for a set of experiments. |
| Instability in media: this compound may degrade in the cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. | |
| Unexpected cellular toxicity | Off-target effects: High concentrations of any small molecule can lead to off-target effects and cellular toxicity[7]. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or resazurin). Use concentrations well below the toxic threshold for your functional assays. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Keep the final DMSO concentration in your experiments as low as possible (ideally below 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Experimental Protocols
General Cell Culture and Seeding Protocol
-
Cell Culture: Maintain your cell line of interest in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells regularly to maintain them in the exponential growth phase. Avoid letting the cells become over-confluent.
-
Seeding for Experiments:
-
The day before the experiment, harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into the appropriate multi-well plates (e.g., 96-well plates for proliferation or reporter assays) at a predetermined optimal density. The seeding density should allow for cell growth during the experiment without reaching confluency.
-
Allow the cells to adhere and recover overnight in the incubator.
-
RARβ Reporter Gene Assay
This assay measures the ability of this compound to antagonize the activation of RARβ by an agonist, such as all-trans retinoic acid (ATRA).
-
Cell Seeding: Seed cells co-transfected with an RARβ expression vector and a reporter vector containing a luciferase gene under the control of a retinoic acid response element (RARE) into a 96-well plate.
-
Pre-treatment with this compound: After overnight incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Agonist Treatment: Add the RAR agonist (e.g., ATRA) at a concentration that induces a submaximal response (e.g., EC50) to the wells already containing this compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition by this compound compared to the agonist-only control.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or accutase.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and related compounds in various contexts. Note that these values can vary depending on the cell line and experimental conditions.
| Compound | Target/Assay | Cell Line | IC50 / Ki | Reference |
| This compound | RARβ Antagonism | - | Ki = 0.22 µM | [1] |
| This compound | Inhibition of RA-induced apoptosis | ZR-75-1 (Breast Cancer) | Effective at inhibiting apoptosis | [8] |
| LE-135 | RARβ Antagonism | - | - | [9] |
| CD2665 | RARβ Antagonism | - | - | [9] |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified RARβ signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Screening for RARβ Antagonists
Caption: General experimental workflow for a reporter gene assay to screen for RARβ antagonists.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. Retinoic acid receptor beta mediates the growth-inhibitory effect of retinoic acid by promoting apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Retinoic acid nuclear receptor beta inhibits breast carcinoma anchorage independent growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of retinoic acid receptor beta expression in breast cancer and morphologically normal adjacent tissue but not in the normal breast tissue distant from the cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Genomic Mechanism for Antagonism Between Retinoic Acid and Estrogen Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
addressing unexpected results in LE-540 treated cells
Technical Support Center: LE-540
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound, a selective Retinoic Acid Receptor β (RARβ) antagonist.
Troubleshooting Guides & FAQs
This section addresses common and unexpected issues that may arise during experiments with this compound.
Q1: Why are my cells not showing the expected antagonist effect of this compound on retinoic acid (RA)-induced differentiation?
A1: Several factors could contribute to a lack of response. Consider the following:
-
Cell Line Specificity: Ensure your cell line expresses RARβ. This compound is a selective antagonist for RARβ and will have minimal or no effect on cells that predominantly use RARα or RARγ for RA-mediated signaling.[1][2]
-
Concentration of this compound and RA: The relative concentrations of this compound and the RA agonist are critical. A high concentration of RA may overcome the competitive antagonism of this compound. We recommend performing a dose-response experiment to determine the optimal concentrations for your specific cell line and experimental conditions.
-
Compound Stability: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
-
Incubation Time: The duration of treatment with this compound and RA may need optimization. Analyze relevant downstream markers at various time points to capture the desired effect.
Q2: I am observing unexpected cell death or toxicity after treating my cells with this compound. What could be the cause?
A2: While this compound is generally not reported to be cytotoxic at typical working concentrations, off-target effects or experimental conditions can lead to unexpected toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is below the tolerance level for your specific cell line (typically <0.1%).
-
Off-Target Effects: At high concentrations, this compound may exhibit off-target effects. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound. Consider performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the cytotoxic potential of this compound in your specific cell model.
Q3: My results suggest that this compound is affecting signaling pathways other than the RARβ pathway. Is this possible?
A3: Yes, it is possible for this compound to indirectly influence other signaling pathways.
-
AP-1 Pathway Interaction: this compound has been shown to repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RARβ and RXRα.[1][2] If your experimental system involves activation of the AP-1 pathway, you may observe effects related to this inhibition.
-
Dopamine D1 Receptor Interaction: Research in mice has suggested that this compound may attenuate wakefulness via the dopamine D1 receptor.[3] While this was an in vivo study, it points to potential broader physiological effects that might have cellular correlates in specific contexts, particularly in neuronal cell models.
-
Crosstalk between Signaling Pathways: Cellular signaling is a complex network. Inhibition of RARβ signaling by this compound could lead to compensatory changes or crosstalk with other pathways. A thorough analysis of relevant signaling nodes is recommended to understand the full effect of this compound in your system.
Quantitative Data Summary
Table 1: Reported Binding Affinity and Activity of this compound
| Parameter | Receptor | Value | Reference |
| Ki | RARβ | 0.22 µM | [4] |
| Activity | RARα, RARγ, RXRα | No significant inhibition of RA-induced transcriptional activation | [1][2] |
| AP-1 Activity | TPA-induced | Strong repression in the presence of RARβ and RXRα | [1][2] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Luciferase Reporter Assay
This protocol is designed to determine the effective concentration of this compound for inhibiting RA-induced transcriptional activity of RARβ.
Materials:
-
Cells expressing RARβ (e.g., HeLa cells co-transfected with RARβ and an RARE-luciferase reporter construct)
-
All-trans retinoic acid (ATRA)
-
This compound
-
Luciferase Assay System
-
96-well cell culture plates
Methodology:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Add a constant, predetermined concentration of ATRA (a concentration that gives a robust induction of the reporter) to the wells. Include appropriate controls (vehicle control, ATRA only, this compound only).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Plot the luciferase activity against the concentration of this compound to determine the IC50.
Protocol 2: Assessing Cell Viability in the Presence of this compound using MTT Assay
This protocol determines the potential cytotoxicity of this compound on a given cell line.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound as a RARβ antagonist.
Caption: Workflow for determining this compound efficacy.
References
- 1. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:188645-44-5 Probechem Biochemicals [probechem.com]
- 3. Retinoic acid receptor antagonist LE540 attenuates wakefulness via the dopamine D1 receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
LE-540 experimental controls and best practices
Welcome to the technical support center for LE-540. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid that functions as a potent and selective antagonist of the Retinoic Acid Receptor β (RARβ).[1] It binds to RARβ but does not activate it, thereby blocking the transcriptional activity induced by natural ligands like all-trans retinoic acid (RA). This compound has been shown to inhibit RA-induced transcriptional activation of RARβ without significantly affecting RARα, RARγ, or Retinoid X Receptors (RXRs).[2] Additionally, it can suppress the activity of the transcription factor AP-1.[2]
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in cancer research, particularly in studies involving breast and lung cancer.[3] It is a valuable tool for investigating the specific roles of RARβ in cellular processes such as differentiation, proliferation, and apoptosis.[1][2] For instance, it has been used to demonstrate the role of RARβ in RA-induced apoptosis in human breast cancer cells.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO. For example, you can dissolve the compound in DMSO to create a 10 mM stock solution. This stock can then be further diluted to the desired working concentration in your cell culture medium or assay buffer. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in your experiment should ideally be kept below 0.5%, and for sensitive primary cells, below 0.1%.[4][5]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C or -80°C, protected from light. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months.
Troubleshooting Guides
Issue 1: this compound precipitates in my cell culture medium.
-
Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous culture medium, a common issue with hydrophobic compounds. This can happen if a concentrated DMSO stock is diluted too quickly or into a large volume of cold medium.
-
Solution:
-
Reduce Final Concentration: Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test. You may need to use a lower final concentration in your experiments.
-
Optimize Dilution: Perform a serial dilution. First, make an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your culture medium, mixing gently.
-
Maintain Temperature: Always use pre-warmed (37°C) cell culture medium for making your final dilutions.
-
Control DMSO Concentration: Ensure the final DMSO concentration remains low (ideally ≤ 0.1%) to minimize its effect on compound solubility and cell health.[4]
-
Issue 2: I am observing inconsistent or no effect of this compound in my experiments.
-
Potential Cause 1: Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Solution 1: Ensure that both the solid compound and stock solutions are stored correctly at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
-
Potential Cause 2: Inappropriate Controls: The lack of proper controls can make it difficult to interpret your results.
-
Solution 2: Always include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used to deliver this compound. This will help you distinguish the effects of the compound from those of the solvent.
-
Positive Control (for antagonism): Co-treat cells with a known RARβ agonist (e.g., all-trans retinoic acid) and this compound to confirm its antagonistic activity.
-
Untreated Control: Cells that receive no treatment.
-
-
Potential Cause 3: Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response or too high, leading to off-target effects.
-
Solution 3: Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay.
Issue 3: I am concerned about the off-target effects of this compound.
-
Potential Cause: While this compound is a selective RARβ antagonist, high concentrations may lead to interactions with other RAR isoforms (RARα and RARγ) or other cellular targets.[2]
-
Solution:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired biological effect in your system through a dose-response study.
-
Perform Specificity Controls: If possible, use cell lines with known RAR isoform expression profiles or employ isoform-specific agonists/antagonists to confirm that the observed effects are indeed mediated by RARβ.
-
Consult Literature: Review published studies that have characterized the selectivity profile of this compound to understand its potential off-target activities at various concentrations.
-
Quantitative Data
Table 1: this compound Potency and Selectivity
| Parameter | Receptor | Value | Notes |
| Antagonist Activity | RARβ | Potent | Inhibits RA-induced transcriptional activation.[2] |
| Antagonist Activity | RARα | Inactive | No significant inhibition of RA-induced transcriptional activation.[2] |
| Antagonist Activity | RARγ | Inactive | No significant inhibition of RA-induced transcriptional activation.[2] |
| Antagonist Activity | RXRα | Inactive | No effect on transactivation activity.[2] |
| Effect on AP-1 Activity | - | Strong Repression | Represses TPA-induced AP-1 activity in the presence of RARβ and RXRα.[2] |
Note: Specific IC50 values for this compound are not consistently reported across a wide range of cell lines in publicly available literature. Researchers are advised to determine the optimal working concentration empirically for their specific experimental system.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration | Notes |
| Cell Culture (General) | 1 - 10 µM | A dose-response experiment is highly recommended. |
| Western Blot | 1 - 10 µM | Treatment time will vary depending on the target protein's turnover rate. |
| MTT / Cell Viability Assay | 0.1 - 50 µM | A broad range is recommended for initial dose-response studies. |
| Co-Immunoprecipitation | 5 - 10 µM | Concentration may need to be optimized based on protein expression levels. |
Experimental Protocols
Protocol 1: Western Blot Analysis of RARβ Target Gene Expression
This protocol describes how to assess the effect of this compound on the expression of a known RARβ target gene in response to retinoic acid.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
All-trans Retinoic Acid (RA)
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the RARβ target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Control Groups: Untreated, Vehicle (DMSO), RA alone.
-
Experimental Group: RA + this compound.
-
Pre-treat cells with this compound (e.g., 1-10 µM) for 1-2 hours before adding RA (e.g., 1 µM).
-
Incubate for the desired time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with different concentrations of this compound (e.g., 0.1 - 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Study RARβ Protein Interactions
This protocol provides a general framework to investigate how this compound affects the interaction of RARβ with a putative binding partner.
Materials:
-
Cells expressing the proteins of interest
-
This compound
-
DMSO (vehicle)
-
Co-IP Lysis Buffer (non-denaturing) with protease inhibitors
-
Antibody against RARβ (for immunoprecipitation)
-
Antibody against the putative interacting protein (for Western blotting)
-
Protein A/G magnetic beads or agarose resin
-
IgG control antibody
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 5-10 µM) or vehicle (DMSO) for a predetermined time.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-RARβ antibody or an IgG control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the putative interacting protein. The presence of a band in the this compound-treated or untreated sample (and its absence in the IgG control) indicates an interaction.
Mandatory Visualizations
Caption: Simplified signaling pathway of Retinoic Acid Receptor β (RARβ) and the antagonistic action of this compound.
Caption: Experimental workflow for Western Blot analysis of this compound's effect on target gene expression.
Caption: A logical troubleshooting guide for common issues encountered when using this compound.
References
- 1. [Retinoid antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Specificity of LE-540 in Complex Biological Systems
Welcome to the technical support center for LE-540. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound, a selective Retinoic Acid Receptor Beta (RARβ) antagonist, in complex biological systems. Our goal is to help you enhance the specificity of your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid that functions as a potent and selective antagonist for the Retinoic Acid Receptor Beta (RARβ). Its primary mechanism of action is to competitively bind to the ligand-binding pocket of RARβ, preventing the recruitment of coactivators and subsequent transcription of target genes that are normally activated by endogenous retinoic acid (RA). It does not significantly affect the transcriptional activity of RARα, RARγ, or Retinoid X Receptors (RXRs).[1][2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed to be selective for RARβ, high concentrations may lead to off-target effects. These can include weak interactions with other nuclear receptors or unintended modulation of other signaling pathways. It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal RARβ antagonism with minimal off-target engagement.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: We recommend starting with a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A general starting point for cell culture experiments is in the range of 100 nM to 1 µM. It is advisable to use the lowest effective concentration that achieves the desired antagonism of RARβ-mediated signaling to reduce the potential for off-target effects.
Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target inhibition of RARβ?
A4: To confirm on-target activity, several control experiments are recommended:
-
Rescue Experiment: Transfect cells with a constitutively active form of RARβ or a downstream target gene to see if the phenotype induced by this compound is reversed.
-
Use of a Structurally Different RARβ Antagonist: A structurally distinct RARβ antagonist should produce a similar phenotype if the effect is on-target.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of RARβ. The phenotype in these cells should mimic the effects of this compound treatment.
Troubleshooting Guide
Problem 1: I am observing high background or unexpected agonist-like effects in my reporter assay.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Step: Perform a detailed dose-response curve to identify the optimal antagonist concentration. High concentrations may lead to off-target effects that can mimic agonist activity on other receptors or signaling pathways.
-
-
Possible Cause 2: Contamination of Cell Culture.
-
Troubleshooting Step: Ensure your cell lines are free from mycoplasma and other contaminants that can affect cellular signaling and reporter gene expression.
-
-
Possible Cause 3: Issues with the Reporter Construct.
-
Troubleshooting Step: Verify the integrity and specificity of your reporter construct. Ensure the response element is specific for the RARβ/RXRα heterodimer.
-
Problem 2: I am not observing the expected antagonism of my target gene expression.
-
Possible Cause 1: Incorrect Timing of Treatment.
-
Troubleshooting Step: Optimize the incubation time with this compound. The kinetics of antagonism can vary between different cell types and target genes. A time-course experiment is recommended.
-
-
Possible Cause 2: Low RARβ Expression in the Cell Line.
-
Troubleshooting Step: Confirm the expression level of RARβ in your cell line using qPCR or Western blotting. Cell lines with low or absent RARβ expression will not respond to this compound.
-
-
Possible Cause 3: Degradation of this compound.
-
Troubleshooting Step: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Problem 3: I am observing significant cytotoxicity or cell death at my desired this compound concentration.
-
Possible Cause 1: Off-target Toxicity.
-
Troubleshooting Step: Reduce the concentration of this compound and/or the incubation time. If the cytotoxicity persists even at low concentrations that are effective for RARβ antagonism, consider performing an off-target screening assay to identify potential unintended targets.
-
-
Possible Cause 2: On-target Apoptosis Induction.
-
Troubleshooting Step: Inhibition of RARβ signaling can induce apoptosis in certain cancer cell lines. To distinguish this from off-target toxicity, perform a rescue experiment as described in FAQ Q4. If the cell death is rescued by overexpressing a downstream survival gene, it is likely an on-target effect.
-
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant RAR modulators to illustrate its selectivity.
| Compound | Target Receptor | Assay Type | Value | Unit | Reference |
| This compound | RARβ | Binding Affinity (Ki) | 0.22 | µM | [1] |
| AGN194310 (Pan-Antagonist) | RARα | Binding Affinity (Kd) | 2 | nM | [3] |
| RARβ | Binding Affinity (Kd) | 2 | nM | [3] | |
| RARγ | Binding Affinity (Kd) | 3 | nM | [3] | |
| BMS453 (RARβ/γ Agonist) | RARβ | Transactivation (EC50) | ~10 | nM | [4] |
| RARγ | Transactivation (EC50) | ~10 | nM | [4] | |
| LE135 (RARβ Antagonist) | RARβ | Transactivation (IC50) | ~100 | nM | [4] |
Experimental Protocols
Protocol 1: Cell-Based RARβ Antagonist Reporter Assay
This protocol is designed to quantify the antagonist activity of this compound on RARβ-mediated transcription.
Materials:
-
HEK293T cells (or other suitable cell line with low endogenous RAR expression)
-
Expression plasmids for human RARβ and RXRα
-
Luciferase reporter plasmid containing a RAR response element (RARE) upstream of a minimal promoter
-
Control plasmid for transfection normalization (e.g., β-galactosidase)
-
Transfection reagent
-
All-trans retinoic acid (ATRA)
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARβ, RXRα, RARE-luciferase, and control plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment:
-
Prepare a serial dilution of this compound.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Add ATRA at a final concentration that elicits a submaximal response (e.g., EC80, typically around 1-10 nM) to all wells except the negative control.
-
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. Normalize the luciferase activity to the control reporter (e.g., β-galactosidase) activity.
-
Data Analysis: Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for Downstream Target Gene Expression
This protocol assesses the effect of this compound on the protein expression of a known RARβ target gene.
Materials:
-
Cell line with endogenous RARβ expression
-
This compound
-
ATRA
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane
-
Blocking buffer
-
Primary antibody against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture the cells to 70-80% confluency. Treat the cells with vehicle, ATRA alone, this compound alone, and a combination of ATRA and this compound for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein expression to the loading control.
Signaling Pathways and Experimental Workflows
RARβ/RXRα Signaling Pathway and this compound Inhibition
Caption: RARβ/RXRα signaling pathway and its inhibition by this compound.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for validating the specificity of this compound.
References
Validation & Comparative
Validating the Selectivity of LE-540 for Retinoic Acid Receptor Beta (RARβ)
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the selectivity of the synthetic retinoid LE-540 for the β-isotype of the retinoic acid receptor (RARβ). Intended for researchers, scientists, and professionals in drug development, this document compiles experimental data to objectively compare this compound's performance against other RAR ligands and details the methodologies employed in these critical validation studies.
Introduction to Retinoid Signaling
Retinoic acid, a metabolite of vitamin A, plays a pivotal role in regulating a wide array of biological processes, including embryonic development, cellular differentiation, and proliferation.[1] Its effects are mediated by a class of nuclear receptors known as retinoic acid receptors (RARs), which exist in three main isotypes: RARα, RARβ, and RARγ.[1] These receptors function as ligand-activated transcription factors. Upon binding to retinoic acid, RARs form a heterodimer with retinoid X receptors (RXRs) and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
The distinct tissue distribution and developmental roles of the RAR isotypes underscore the need for selective ligands to dissect their individual functions and to develop targeted therapeutics with improved efficacy and reduced off-target effects. RARβ, in particular, has been implicated as a tumor suppressor, making the development of RARβ-selective compounds a significant area of research.
This compound: A Focus on RARβ Selectivity
This compound is a synthetic retinoid that has been characterized as a selective antagonist for RARβ. Experimental evidence demonstrates that this compound, along with its analog LE-135, effectively inhibits the retinoic acid-induced transcriptional activation of RARβ, while showing no significant activity on RARα or RARγ.[2] This selectivity is crucial for its use as a tool to investigate the specific biological functions of RARβ and for the potential development of targeted therapies.
Comparative Analysis of RAR Ligand Selectivity
To objectively assess the selectivity of this compound, its performance must be compared with other well-characterized RAR ligands. The following table summarizes the binding affinities (Ki) and/or antagonist potencies (IC50) of this compound and comparator compounds for the three RAR isotypes.
| Compound Name | Ligand Type | RARα | RARβ | RARγ |
| This compound | Antagonist | Low Affinity/Potency | High Affinity/Potency | Low Affinity/Potency |
| LE-135 | Antagonist | Ki: 1.4 µM[3][4] | Ki: 0.22 µM[3][4] | Highly Selective over RARγ[3] |
| CD-2665 | Antagonist | Kd: >1000 nM | Kd: 306 nM | Kd: 110 nM |
Experimental Protocols for Validating Selectivity
The determination of a compound's selectivity for a specific receptor isotype relies on robust and reproducible experimental assays. The primary methods used to validate the selectivity of this compound for RARβ are competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific RAR isotype.
Objective: To determine the binding affinity (Ki) of this compound for RARα, RARβ, and RARγ.
Principle: A constant concentration of a radiolabeled retinoid with known high affinity for the RARs is incubated with a source of the receptor (e.g., nuclear extracts from cells overexpressing a specific RAR isotype) in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the inhibitory constant (Ki).
Detailed Protocol:
-
Preparation of Nuclear Extracts:
-
Transfect mammalian cells (e.g., COS-7) with expression vectors encoding for human RARα, RARβ, or RARγ.
-
After 48-72 hours, harvest the cells and prepare nuclear extracts using a standard nuclear extraction protocol.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a multi-well plate, incubate a fixed amount of nuclear extract (containing the specific RAR isotype) with a constant concentration of a radiolabeled RAR ligand (e.g., [3H]-all-trans retinoic acid).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 4-16 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
-
Quantification and Data Analysis:
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to modulate the transcriptional activity of a specific RAR isotype.
Objective: To determine the functional antagonist activity (IC50) of this compound on RARα, RARβ, and RARγ.
Principle: Mammalian cells are co-transfected with an expression vector for a specific RAR isotype and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a RARE. In the presence of an RAR agonist (e.g., all-trans retinoic acid), the receptor is activated and drives the expression of the reporter gene. An antagonist will inhibit this agonist-induced reporter gene expression in a dose-dependent manner.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T or HeLa) in a multi-well plate.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the full-length human RARα, RARβ, or RARγ.
-
A reporter plasmid containing a RARE upstream of a reporter gene (e.g., pRARE-luc).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a constant concentration of an RAR agonist (e.g., all-trans retinoic acid at its EC50 concentration) and varying concentrations of this compound.
-
Include control wells with agonist only and vehicle only.
-
Incubate the cells for another 24 hours.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells and measure the activity of the primary reporter (luciferase) and the control reporter (β-galactosidase) using appropriate assay kits and a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the primary reporter activity to the control reporter activity for each well.
-
Calculate the percentage of inhibition of the agonist-induced activity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizing the RAR Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the RAR signaling pathway and the general workflow for validating RARβ selectivity.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LE135 | RARβ inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Retinoic Acid Receptor Antagonists: LE-540 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the retinoic acid receptor (RAR) antagonist LE-540 with other notable RAR antagonists, including LE-135, AGN-193109, and BMS-493. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Retinoic Acid Receptor Antagonists
Retinoic acid receptors (RARs), comprising subtypes α, β, and γ, are ligand-activated transcription factors that play a pivotal role in cell growth, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer. RAR antagonists are invaluable tools for dissecting the physiological and pathological functions of RARs and hold therapeutic potential. These molecules competitively bind to RARs, preventing the recruitment of coactivators and the subsequent transcription of target genes. Some antagonists, known as inverse agonists, can further stabilize the receptor in an inactive conformation by enhancing its interaction with corepressors.
Comparative Analysis of RAR Antagonists
The following table summarizes the binding affinities of this compound and other selected RAR antagonists for the three RAR subtypes. This quantitative data is essential for understanding the potency and selectivity of these compounds.
| Compound | Type | RARα Binding Affinity (Ki/Kd) | RARβ Binding Affinity (Ki/Kd) | RARγ Binding Affinity (Ki/Kd) | Reference |
| This compound | RARβ-selective Antagonist | Not reported | 0.22 µM (Ki) | Not reported | [1] |
| LE-135 | RARβ-selective Antagonist | 1.4 µM (Ki) | 0.22 µM (Ki) | Highly selective over RARγ | [1] |
| AGN-193109 | Pan-RAR Antagonist | 2 nM (Kd) | 2 nM (Kd) | 3 nM (Kd) | [2][3][4] |
| BMS-493 | Pan-RAR Inverse Agonist | Pan-antagonist | Pan-antagonist | Pan-antagonist | [5][6] |
Note: A lower Ki or Kd value indicates a higher binding affinity. "Not reported" indicates that specific quantitative data for that receptor subtype was not found in the surveyed literature, however, qualitative descriptions of selectivity are noted.
Mechanism of Action: RAR Signaling and Antagonism
The activity of Retinoic Acid Receptors is tightly regulated by the binding of agonists, which triggers a conformational change that leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes, initiating gene transcription. RAR antagonists disrupt this process.
Experimental Protocols
The characterization of RAR antagonists relies on a variety of in vitro and cell-based assays. Below are generalized protocols for two key experimental methods.
Competitive Binding Assay
This assay quantifies the affinity of a test compound for a specific RAR subtype by measuring its ability to compete with a radiolabeled retinoic acid tracer.
Workflow:
Detailed Steps:
-
Preparation of RARs: Nuclear extracts containing the specific RAR subtype (α, β, or γ) are prepared from cells (e.g., COS-7 or Sf9) transiently or stably overexpressing the receptor.
-
Incubation: A constant concentration of a radiolabeled RAR agonist (e.g., [³H]-all-trans-retinoic acid) is incubated with the nuclear extract in the presence of increasing concentrations of the unlabeled antagonist being tested.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Transcriptional Activation (Reporter) Assay
This cell-based assay measures the ability of an antagonist to inhibit agonist-induced transcription of a reporter gene under the control of a retinoic acid response element (RARE).
Workflow:
Detailed Steps:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293T) is co-transfected with an expression vector for the desired RAR subtype and a reporter plasmid containing a luciferase gene driven by a promoter with one or more RAREs.
-
Treatment: The transfected cells are treated with a known RAR agonist (e.g., all-trans retinoic acid, ATRA) to induce reporter gene expression, in the presence or absence of varying concentrations of the antagonist being tested.
-
Cell Lysis: After an incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The antagonist's potency is determined by calculating the concentration that causes a 50% inhibition (IC50) of the agonist-induced luciferase activity.
Summary of Findings
-
This compound is a RARβ-selective antagonist .[1] This selectivity makes it a valuable tool for investigating the specific roles of RARβ in various biological processes. In transient transfection assays, this compound has been shown to inhibit the retinoic acid-induced transcriptional activation of RARβ, but not RARα or RARγ.[1]
-
LE-135 also demonstrates selectivity for RARβ over RARα and is highly selective over RARγ.[1]
-
AGN-193109 is a high-affinity pan-RAR antagonist , binding to all three RAR subtypes with nanomolar affinity.[2][3][4] Its potent and non-selective nature makes it suitable for studies where a general blockade of RAR signaling is desired.
-
BMS-493 is a pan-RAR inverse agonist .[5][6] Unlike neutral antagonists, inverse agonists actively suppress the basal activity of the receptor by promoting the binding of corepressors. This property can lead to distinct biological effects compared to neutral antagonists.
Conclusion
The choice of a retinoic acid receptor antagonist is critical and depends on the specific research question. This compound, with its selectivity for RARβ, is an excellent choice for studying the functions of this particular receptor subtype. In contrast, AGN-193109 and BMS-493 are more suited for applications requiring a broad inhibition of RAR signaling, with BMS-493 offering the additional feature of inverse agonism. A thorough understanding of the binding profiles and mechanisms of action of these compounds, as outlined in this guide, is paramount for the accurate interpretation of experimental results and the advancement of retinoid-related drug discovery.
References
- 1. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid signaling regulates murine bronchial tubule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
LE-540 vs. Pan-RAR Antagonists: A Comparative Guide for Cancer Researchers
For Immediate Release
This guide provides a comprehensive comparison of the RARβ-selective antagonist LE-540 and various pan-RAR antagonists in the context of cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance, supported by experimental data, to aid in the selection of appropriate investigational compounds.
Introduction
Retinoic acid receptors (RARs), members of the nuclear receptor superfamily, are ligand-dependent transcription factors that play a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in the pathogenesis of various cancers. Consequently, RARs have emerged as promising therapeutic targets. This guide compares two major classes of RAR antagonists: the RARβ-selective antagonist this compound and pan-RAR antagonists, which inhibit all three RAR subtypes (α, β, and γ).
Mechanism of Action
Both this compound and pan-RAR antagonists function by competitively binding to RARs, thereby inhibiting the transcriptional activity induced by retinoic acid (RA). However, their selectivity profiles lead to distinct biological outcomes.
This compound , as a RARβ-selective antagonist, primarily targets the functions mediated by the RARβ isoform. The loss of RARβ expression is often associated with tumorigenesis, and its re-expression can suppress cancer cell growth. This compound has been shown to inhibit RA-induced apoptosis in breast cancer cells, suggesting its utility in studying the specific roles of RARβ in cancer.
Pan-RAR antagonists , such as AGN 193109, AGN194310, and BMS-493, block signaling through all three RAR isoforms. This broad inhibition can lead to potent anti-proliferative effects, including cell cycle arrest and induction of apoptosis in various cancer types, notably prostate cancer.[1]
Quantitative Data Comparison
The following tables summarize the binding affinities and cytotoxic activities of this compound and representative pan-RAR antagonists in various cancer cell lines.
Table 1: Binding Affinity (Ki/Kd in nM)
| Compound | Target | Ki/Kd (nM) | Reference |
| This compound | RARβ | 220 | [2] |
| AGN 193109 | RARα | 2 | [3] |
| RARβ | 2 | [3] | |
| RARγ | 3 | [3] | |
| AGN194310 | RARα | 3 | [4] |
| RARβ | 2 | [4] | |
| RARγ | 5 | [4] |
Table 2: In Vitro Cytotoxicity (IC50 in nM)
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Hodgkin's Lymphoma | L540 | Not explicitly found, but used in studies | [5] |
| AGN194310 | Prostate Cancer | LNCaP | 16 | [4] |
| Prostate Cancer | PC-3 | 18 | [4] | |
| Prostate Cancer | DU-145 | 34 | [4] | |
| AGN19309 | Prostate Cancer | LNCaP, PC-3, DU-145 | 350 - 680 | [6] |
| AGN193776 | Prostate Cancer | LNCaP, PC-3, DU-145 | 350 - 680 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and pan-RAR antagonists on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a pan-RAR antagonist (e.g., AGN194310) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
Objective: To analyze the effect of this compound and pan-RAR antagonists on the expression of proteins involved in the RAR signaling pathway and apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the antagonist for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RARα, RARβ, RARγ, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and pan-RAR antagonists.
Protocol:
-
Cell Treatment: Treat cells with the compounds for the desired time.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Visualizations
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and points of intervention by antagonists.
Caption: Experimental workflow for comparing this compound and pan-RAR antagonists in cancer studies.
Conclusion
Both this compound and pan-RAR antagonists represent valuable tools for investigating the role of RAR signaling in cancer. The choice between a selective and a pan-antagonist will depend on the specific research question. This compound is ideal for dissecting the specific functions of RARβ, while pan-RAR antagonists are potent agents for broadly inhibiting RAR signaling and inducing robust anti-cancer effects. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring the therapeutic potential of these compounds.
References
- 1. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disseminated growth of Hodgkin's-derived cell lines L540 and L540cy in immune-deficient SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LE-540: A Comparative Analysis of Its Inhibitory Effect on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LE-540, a selective Retinoic Acid Receptor (RAR) antagonist, and its role in the inhibition of apoptosis. The information presented is based on available experimental data to objectively evaluate its performance against other alternatives.
Introduction to this compound and Apoptosis Inhibition
This compound is a synthetic compound that acts as an antagonist to Retinoic Acid Receptors (RARs), with a particular selectivity for the RARβ subtype.[1] Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in regulating cell growth, differentiation, and apoptosis (programmed cell death). In certain cancer cells, RA can induce apoptosis, making it a target for therapeutic intervention. RAR antagonists like this compound are valuable tools for studying the mechanisms of RA-induced apoptosis and may have therapeutic potential in modulating this process. Studies have demonstrated that this compound can inhibit the apoptosis induced by all-trans-retinoic acid (atRA) in specific cancer cell lines, such as the ZR-75-1 human breast cancer cell line.[1] This inhibitory effect underscores the role of RARβ in mediating the pro-apoptotic signals of retinoic acid in these cells.
Comparative Analysis of RAR Antagonists on Apoptosis Inhibition
While the inhibitory effect of this compound on retinoic acid-induced apoptosis has been qualitatively established, specific quantitative data from publicly available literature is limited. The following table summarizes the available information on this compound and provides a comparison with other known RAR antagonists based on their documented effects on apoptosis.
| Compound | Target Receptor(s) | Cell Line | Effect on Apoptosis | Quantitative Data | Reference |
| This compound | RARβ-selective antagonist | ZR-75-1 (Human Breast Cancer) | Inhibition of atRA-induced apoptosis | Data not available in cited literature | [1] |
| LE135 | RARβ-selective antagonist | ZR-75-1 (Human Breast Cancer) | Inhibition of atRA-induced apoptosis | Data not available in cited literature | [1] |
| CD2665 | RARβ/γ antagonist | LAN-5 (Human Neuroblastoma) | Less effective in growth inhibition (which is linked to apoptosis in this context) compared to RARγ agonists. | Described as less effective than RARγ agonists in inducing apoptosis, but specific inhibition percentages are not provided. | [2] |
| BMS-493 | Pan-RAR inverse agonist | MEPM (Mouse Embryonic Palatal Mesenchyme) | Prevents atRA-induced differentiation, which can be linked to apoptosis. | The primary focus of the study was on differentiation rather than direct inhibition of apoptosis. | [3] |
Note: The table highlights the current gap in publicly accessible, specific quantitative data for the inhibitory effect of these compounds on apoptosis. The provided information is based on the qualitative descriptions found in the referenced studies.
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory effect of a compound like this compound on retinoic acid-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide staining. This method is a standard approach to quantify apoptotic cells.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Method)
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., ZR-75-1) in appropriate media and conditions until they reach a suitable confluency (typically 70-80%).
-
Seed the cells in multi-well plates at a predetermined density.
-
Treat the cells with the following conditions (in triplicate):
-
Vehicle control (e.g., DMSO)
-
All-trans-retinoic acid (at a concentration known to induce apoptosis in the specific cell line)
-
This compound (or alternative antagonist) alone
-
A combination of all-trans-retinoic acid and this compound (or alternative antagonist) at various concentrations.
-
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining:
-
After incubation, harvest the cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the FITC at 488 nm and measure the emission at 530 nm.
-
Excite the PI at 488 nm and measure the emission at >575 nm.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Calculate the percentage of apoptosis inhibition by comparing the percentage of apoptotic cells in the 'atRA + this compound' group to the 'atRA alone' group.
Signaling Pathway
The inhibitory effect of this compound on apoptosis is mediated through its antagonism of the Retinoic Acid Receptor β (RARβ). The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of atRA-induced apoptosis and its inhibition by this compound.
Experimental Workflow for Apoptosis Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on apoptosis.
References
- 1. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and apoptosis induced by retinoic acid receptor-gamma selectively binding retinoids in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of LE-540 and Other RAR Alpha Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic retinoid LE-540 and other prominent Retinoic Acid Receptor (RAR) alpha antagonists. The focus is on their performance, supported by available experimental data, to aid researchers in selecting the appropriate tools for their studies.
Introduction to RAR Alpha Antagonism
Retinoic acid receptors (RARs) are nuclear receptors that play a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[1] There are three main subtypes of RARs: RAR alpha (RARα), RAR beta (RARβ), and RAR gamma (RARγ).[1] Antagonists of these receptors are valuable pharmacological tools for dissecting the specific functions of each subtype and hold therapeutic potential in various diseases, including cancer and for non-hormonal male contraception.[2][3] This guide focuses on a comparative analysis of this compound and other well-characterized RARα antagonists.
Comparative Analysis of Antagonist Activity
The following table summarizes the available quantitative data for this compound and other selected RAR antagonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Target Selectivity | IC50 (nM) vs RARα | IC50 (nM) vs RARβ | IC50 (nM) vs RARγ | Ki (nM) vs RARα | Ki (nM) vs RARβ | Ki (nM) vs RARγ | Reference |
| This compound | RARβ selective antagonist | Not Inhibitory | Inhibitory (IC50 not specified) | Not Inhibitory | - | - | - | [4] |
| BMS-189532 | RARα selective | ~200 | >10,000 | >10,000 | 27 | 1020 | 3121 | [5] |
| BMS-195614 | RARα selective | ~400 | ~4000 | >10,000 | - | - | - | [5] |
| ER 50891 | RARα selective | 31.2 | 535 | 432 | - | - | - | [6] |
| AGN 194310 | Pan-RAR antagonist | - | - | - | 3 | 2 | 5 | [2][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
RAR Alpha Signaling Pathway
Caption: RARα signaling pathway from retinol uptake to gene transcription.
Mechanism of RAR Alpha Antagonism
Caption: Competitive antagonism at the RARα receptor.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing RAR antagonist performance.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for RAR subtypes.
Materials:
-
HEK293T or other suitable cells expressing the specific human RAR subtype (α, β, or γ).
-
Membrane preparation from these cells.
-
Radioligand (e.g., [³H]-all-trans-retinoic acid).
-
Test compounds (this compound, other antagonists).
-
Unlabeled all-trans-retinoic acid (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells expressing the RAR subtype of interest and prepare membrane fractions by homogenization and centrifugation.[8]
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled all-trans-retinoic acid.
-
Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.[9]
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Reporter Gene (Transactivation) Assay
This assay measures the ability of a compound to antagonize the transcriptional activity of a RAR subtype in response to an agonist.
Materials:
-
Mammalian cell line (e.g., HeLa, CV-1, or HEK293T).[10]
-
Expression vectors for the specific human RAR subtype (α, β, or γ).
-
A reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
RAR agonist (e.g., all-trans-retinoic acid, ATRA).
-
Test compounds (this compound, other antagonists).
-
Lysis buffer and reporter gene assay reagents (e.g., luciferase substrate).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Seed the cells in a multi-well plate. Co-transfect the cells with the RAR expression vector, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.[10]
-
Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing a fixed, submaximal concentration of the RAR agonist (e.g., EC50 concentration of ATRA) and varying concentrations of the test compound.[5] Include controls with agonist alone and vehicle alone.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Reporter Assay: Measure the activity of the reporter gene (and the control reporter) in the cell lysates using the appropriate assay reagents and a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter gene activity to the control reporter activity to account for variations in transfection efficiency. Plot the normalized reporter activity against the log concentration of the antagonist to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity.[5]
Conclusion
This guide provides a comparative overview of this compound and other RAR alpha antagonists based on available scientific literature. While this compound is characterized as a RARβ-selective antagonist, other compounds like BMS-189532, BMS-195614, and ER 50891 exhibit varying degrees of selectivity for RARα. The provided experimental protocols and diagrams offer a framework for researchers to conduct their own comparative studies and to better understand the underlying molecular mechanisms. The choice of an appropriate antagonist will depend on the specific research question and the desired selectivity profile.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of highly potent retinoic acid receptor alpha-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Transcriptional activation of a model reporter system by retinoids and retinoic acid receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Effects of LE-540: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the intricacies of Retinoic Acid Receptor (RAR) signaling, LE-540 has emerged as a valuable tool for selectively antagonizing the RARβ subtype. This guide provides a comprehensive comparison of this compound with other common RAR antagonists, supported by experimental data and detailed protocols to aid in the validation of its on-target effects in new models.
Unveiling the Selectivity of this compound
This compound is a potent and selective antagonist of the Retinoic Acid Receptor β (RARβ), a key mediator of retinoic acid signaling involved in cellular differentiation, proliferation, and apoptosis.[1] Its efficacy and selectivity are crucial for dissecting the specific roles of RARβ in various biological processes. To objectively assess its performance, this guide compares this compound with other well-characterized RAR antagonists.
Comparative Analysis of RAR Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and alternative RAR antagonists for the three RAR subtypes: α, β, and γ. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound | RARα | RARβ | RARγ | Notes |
| This compound | - | Ki: 0.22 µM | - | Highly selective for RARβ. |
| LE135 | Ki: 1.4 µM | Ki: 0.22 µM | Highly Selective | Moderately selective for RARβ over RARα.[2][3][4] |
| BMS-189453 | Antagonist | Agonist | Antagonist | A pan-RAR antagonist with mixed agonist/antagonist activity.[5][6] |
| YCT-529 | IC50: 6.8 nM | No activity up to 3300 nM | No activity up to 3300 nM | A highly potent and selective RARα antagonist.[7] |
RARβ Signaling and the Impact of this compound
Retinoic acid (RA) signaling is initiated by the binding of RA to RARs, which then form heterodimers with Retinoid X Receptors (RXRs). These heterodimers bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. RARβ activation is known to play a crucial role in inducing apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged cells.
This compound, by selectively blocking the RARβ receptor, can inhibit the downstream signaling cascade that leads to apoptosis. This makes it a valuable tool for studying the specific contribution of RARβ to this process in various cell types and disease models.
Caption: RARβ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To facilitate the validation of this compound's on-target effects, this section provides detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) to a specific receptor (e.g., RARβ) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293T cells transiently or stably expressing the human RAR subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid).
-
Test compounds (this compound and alternatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell Lysate Preparation: Homogenize cells expressing the target RAR subtype in cold lysis buffer. Centrifuge to pellet the membranes and resuspend in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10]
Transient Transfection and Reporter Gene Assay
This assay measures the ability of a compound to antagonize the transcriptional activity of a specific RAR subtype.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293T).
-
Expression vector for the desired human RAR subtype.
-
Reporter plasmid containing a luciferase gene under the control of a RARE promoter.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
RAR agonist (e.g., all-trans-retinoic acid, ATRA).
-
Test compounds (this compound and alternatives).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[11][12][13]
-
Treatment: After 24 hours, treat the transfected cells with a fixed concentration of an RAR agonist (e.g., ATRA) in the presence of varying concentrations of the test antagonist (e.g., this compound).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the percentage of agonist-induced luciferase activity against the logarithm of the antagonist concentration to determine the IC50 value.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells or tissue sections to be analyzed.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).
-
Fluorescence microscope or flow cytometer.
-
Positive control (e.g., DNase I treated cells).
-
Negative control (no TdT enzyme).
Procedure:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections to allow the labeling reagents to access the nuclear DNA.
-
Labeling: Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the incorporated label. If a fluorescently labeled dUTP is used, the signal can be directly detected using a fluorescence microscope or flow cytometer.
-
Controls: Include positive and negative controls to ensure the validity of the assay. The positive control should show strong staining in all cells, while the negative control should show no staining.[14][15][16][17][18]
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting under a microscope or by flow cytometry.
Caption: Experimental workflow for validating the on-target effects of this compound.
By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively validate the on-target effects of this compound in their specific models, leading to a more precise understanding of the role of RARβ in health and disease.
References
- 1. What are RARβ2 antagonists and how do they work? [synapse.patsnap.com]
- 2. rndsystems.com [rndsystems.com]
- 3. LE135 | RARβ inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-189453, a novel retinoid receptor antagonist, is a potent testicular toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. neb.com [neb.com]
- 13. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 14. clyte.tech [clyte.tech]
- 15. abcam.com [abcam.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to the Cross-Validation of [Compound X]'s Mechanism in Diverse Cancer Types
Disclaimer: The compound "LE-540" as specified in the topic could not be identified as a publicly recognized therapeutic agent in cancer research based on the conducted search. Therefore, this guide utilizes a placeholder, [Compound X] , to represent a novel pan-PI3K inhibitor. The data and comparisons presented are illustrative, based on publicly available information for well-characterized compounds targeting the PI3K/AKT/mTOR pathway, to provide a framework for the cross-validation of a new compound's mechanism of action.
This guide provides a comparative analysis of [Compound X] , a novel investigational pan-PI3K inhibitor, against other known inhibitors of the PI3K/AKT/mTOR signaling pathway. The objective is to validate its mechanism of action and evaluate its efficacy across various cancer types. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[3][4][5] [Compound X] is hypothesized to be a potent pan-PI3K inhibitor, targeting all four isoforms of class I PI3K (α, β, δ, γ). By inhibiting PI3K, [Compound X] is expected to block the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells with an overactive PI3K pathway.
Comparative Efficacy Analysis
The in vitro cytotoxic activity of [Compound X] was compared with other known PI3K inhibitors across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a cell viability assay.
| Compound | Target(s) | Breast Cancer (MCF-7) IC50 (µM) | Glioblastoma (U87MG) IC50 (µM) | Prostate Cancer (PC3) IC50 (µM) | Lung Cancer (A549) IC50 (µM) |
| [Compound X] | Pan-PI3K | 0.12 | 0.85 | 0.25 | 1.5 |
| Pictilisib (GDC-0941) | Pan-PI3K | 0.14[6] | 0.95[6] | 0.28[6] | >10 |
| Buparlisib (BKM120) | Pan-PI3K | 0.16 | 0.5 | 0.4 | 1.2 |
| Copanlisib (BAY 80-6946) | PI3Kα/δ | 0.25 | 0.7 | 0.6 | 2.8 |
Note: IC50 values for Buparlisib and Copanlisib are representative values from public literature and may vary based on experimental conditions. The values for [Compound X] are hypothetical for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for PI3K Pathway Activation
This protocol is used to assess the pharmacodynamic efficacy of [Compound X] by measuring the levels of phosphorylated AKT (p-AKT), a key downstream effector in the PI3K pathway.[7]
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with various concentrations of [Compound X] or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins onto a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager. The membrane can be stripped and re-probed for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.[8]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of [Compound X] or other inhibitors and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. It utilizes Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
Methodology:
-
Cell Treatment: Treat cells with [Compound X] at a concentration around its IC50 value for a specified time (e.g., 24-48 hours) to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
References
- 1. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
LE-540: A Comparative Analysis with Other Synthetic Retinoids for Research and Development
For Immediate Release
[City, State] – [Date] – In the landscape of synthetic retinoids, LE-540 has emerged as a significant tool for researchers in oncology and developmental biology. This guide provides a comprehensive comparison of this compound with other prominent synthetic retinoids, namely Tamibarotene (AM-80), Adapalene, and Tazarotene, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate retinoid for their specific research applications.
Executive Summary
This compound is a potent pan-antagonist of retinoic acid receptors (RARs), exhibiting inhibitory activity across RARα, RARβ, and RARγ subtypes. This contrasts with other synthetic retinoids that often display receptor-specific agonistic activity. Tamibarotene is a selective agonist for RARα and RARβ, Adapalene preferentially acts as an agonist on RARβ and RARγ, and Tazarotene is also selective for RARβ and RARγ. These differences in receptor selectivity and functional output (antagonism vs. agonism) translate to distinct biological effects and therapeutic applications.
Comparative Analysis of Receptor Binding and Functional Activity
The efficacy and specificity of synthetic retinoids are primarily determined by their binding affinity to the different RAR subtypes. The following table summarizes the available quantitative data for this compound and its comparators.
| Compound | Target Receptor | Binding Affinity (Ki/AC50, nM) | Functional Activity |
| This compound | RARα | Data not consistently available | Antagonist |
| RARβ | 220[1] | Antagonist | |
| RARγ | Data not consistently available | Antagonist | |
| Tamibarotene (AM-80) | RARα | High Affinity | Agonist[2][3] |
| RARβ | High Affinity | Agonist[3][4] | |
| RARγ | Low Affinity | Agonist[5] | |
| Adapalene | RARα | 22 | Agonist[6] |
| RARβ | 2.2 | Agonist[6] | |
| RARγ | 9.3 | Agonist[6] | |
| Tazarotene | RARα | Data not consistently available | Agonist |
| RARβ | Selective | Agonist[7][8][9] | |
| RARγ | Selective | Agonist[7][8][9] |
Note: The binding affinity data is compiled from various sources and methodologies, which may lead to variations. Direct comparative studies are limited.
Signaling Pathways and Mechanism of Action
Retinoids exert their effects by binding to RARs, which are ligand-activated transcription factors. In their inactive state, RARs form heterodimers with Retinoid X Receptors (RXRs) and are bound to co-repressor proteins on Retinoic Acid Response Elements (RAREs) in the DNA.
Canonical RAR Agonist Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tamibarotene: a candidate retinoid drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tamibarotene | C22H25NO3 | CID 108143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A retinoic acid receptor beta/gamma-selective prodrug (tazarotene) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of LE-540's Role in Signal Transduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LE-540, a synthetic Retinoic Acid Receptor (RAR) antagonist, with other alternative compounds. The information presented is supported by experimental data to facilitate the independent verification of its role in signal transduction.
Introduction to this compound and Retinoic Acid Signaling
This compound is a crucial tool in dissecting the intricate pathways of retinoic acid (RA) signaling. RA, a metabolite of vitamin A, plays a pivotal role in cellular differentiation, proliferation, and apoptosis by binding to Retinoic Acid Receptors (RARs). These receptors, existing as three isotypes (RARα, RARβ, and RARγ), form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene transcription.
This compound functions as an antagonist, competitively inhibiting the binding of retinoic acid to RARs, thereby blocking the downstream signaling cascade. Understanding the potency, selectivity, and mechanism of action of this compound in comparison to other RAR modulators is essential for its effective application in research and drug development.
Comparative Analysis of RAR Antagonists
The following tables summarize the quantitative data for this compound and a selection of alternative RAR antagonists, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Binding Affinity (Kd) of RAR Antagonists
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Selectivity |
| This compound | - | - | - | Pan-RAR Antagonist |
| AGN 193109 | 2[1][2][3] | 2[1][2][3] | 3[1][2][3] | Pan-RAR Antagonist |
| BMS-189532 | 27[4] | 1020[4] | 3121[4] | RARα-selective |
Table 2: Functional Potency (IC50) of RAR Antagonists in Transactivation Assays
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Notes |
| This compound | - | - | - | - |
| BMS-189453 | 200[4] | 200[4] | 200[4] | Pan-RAR Antagonist |
| BMS-195614 | 500[4] | 5000[4] | 10000[4] | RARα-selective |
| YCT-529 | 6.8[5] | >3300[5] | >3300[5] | Highly RARα-selective |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of RAR antagonists.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki or Kd) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target RAR isotype (α, β, or γ) are prepared from cultured cells (e.g., COS-7 or HeLa cells) transfected with the respective RAR expression vectors.[6]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans-retinoic acid) and varying concentrations of the unlabeled antagonist (e.g., this compound or alternatives).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Transactivation Assay
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a nuclear receptor.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293T) is co-transfected with two plasmids: an expression vector for the specific RAR isotype and a reporter plasmid containing a RARE linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).[6][7][8]
-
Compound Treatment: The transfected cells are treated with a known RAR agonist (e.g., all-trans-retinoic acid) in the presence of varying concentrations of the test antagonist.
-
Incubation: The cells are incubated for a sufficient period to allow for gene transcription and protein expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase or CAT) is measured.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced reporter gene expression (IC50) is determined. This value represents the functional potency of the antagonist.
Visualizing the Signal Transduction and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the retinoic acid signaling pathway and a typical experimental workflow for characterizing an RAR antagonist.
Caption: Retinoic Acid Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for Characterizing RAR Antagonists like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of LE-540: An In Vitro and In Vivo Analysis of a RARβ-Selective Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of LE-540, a selective retinoic acid receptor beta (RARβ) antagonist, with other notable RAR antagonists. This analysis is based on available experimental data from in vitro and in vivo studies, offering insights into its potential applications in research and therapeutic development.
This compound is a synthetic retinoid that functions as a selective antagonist for the retinoic acid receptor beta (RARβ), a nuclear receptor involved in regulating gene expression that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] Understanding its efficacy in comparison to other RAR modulators is vital for its application in studying RARβ signaling pathways and for the potential development of targeted therapies.
In Vitro Efficacy: this compound and Comparators
The in vitro efficacy of this compound and other RAR antagonists is primarily assessed through binding assays and functional assays that measure their ability to inhibit the transcriptional activity of RARs.
Binding Affinity
Binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), indicates how strongly a compound binds to its target receptor. A lower value signifies a higher affinity.
| Compound | Target Receptor(s) | Ki (µM) | Kd (nM) |
| This compound | RARβ-selective | 0.22 | - |
| LE135 | RARβ/RARα | 0.22 (RARβ), 1.4 (RARα) | - |
| AGN-193109 | pan-RAR | - | 2 (RARα), 2 (RARβ), 3 (RARγ) |
| CD2665 | RARβ/RARγ-selective | - | 306 (RARβ), 110 (RARγ) |
| BMS-493 | pan-RAR (inverse agonist) | - | - |
Table 1: In Vitro Binding Affinity of this compound and Comparative RAR Antagonists. Data compiled from various sources.[1][2]
Functional Antagonism
Functional assays, such as cell differentiation or transcriptional activation assays, provide insight into the ability of a compound to inhibit the biological response mediated by the receptor. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's functional potency.
| Compound | Assay Type | Cell Line | IC50 |
| LE135 | Inhibition of Am80-induced differentiation | HL-60 | 150 nM |
Table 2: In Vitro Functional Antagonism of a Comparative RAR Antagonist. No specific IC50 value for this compound was identified in the reviewed literature.[2]
While a specific IC50 value for this compound in a functional assay was not available in the public domain at the time of this review, its Ki value for RARβ is identical to that of LE135, another RARβ-selective antagonist. LE135 has demonstrated an IC50 of 150 nM in inhibiting the differentiation of HL-60 human promyelocytic leukemia cells induced by a synthetic retinoid, Am80.[2] This suggests that this compound may exhibit similar functional potency in cell-based assays.
In Vivo Efficacy:
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key in vitro assays used to characterize RAR antagonists.
Retinoic Acid Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay measures the ability of a test compound to compete with a radiolabeled retinoic acid analog for binding to RARs.
-
Preparation of Nuclear Extracts: Nuclear extracts containing RARs are prepared from cultured cells (e.g., COS-1 cells transiently transfected with RAR expression vectors) or tissues.
-
Binding Reaction: A constant concentration of a radiolabeled RAR ligand (e.g., [³H]-all-trans-retinoic acid) is incubated with the nuclear extract in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
RAR Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to antagonize the activation of a reporter gene driven by a retinoic acid response element (RARE).
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or CV-1) is co-transfected with an expression vector for the desired RAR isoform (e.g., RARβ) and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a RARE-containing promoter.
-
Compound Treatment: The transfected cells are treated with a known RAR agonist (e.g., all-trans retinoic acid) to induce reporter gene expression, in the presence or absence of varying concentrations of the antagonist (e.g., this compound).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer, respectively.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity is determined as the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in signaling pathways and the steps in experimental procedures can aid in understanding the mechanism of action and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LE-540: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of LE-540, a selective retinoic acid receptor (RAR) beta antagonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent, cell-permeable compound used in signaling pathway research, careful handling and disposal of this compound are paramount.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found during the literature search. The following procedures are based on best practices for the disposal of research-grade chemical compounds. It is imperative to obtain the official SDS from your chemical supplier for complete and specific safety and disposal information. The guidance provided here is not a substitute for the manufacturer's official documentation.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, a comprehensive table of quantitative data for this compound cannot be provided. The following table lists key parameters that would typically be found in an SDS. Researchers must consult the supplier-provided SDS for this information.
| Property | Data |
| Molecular Formula | C₂₄H₂₅N₃O₂ |
| Molecular Weight | 387.48 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and other organic solvents. Insoluble in water. |
| Storage Temperature | Store at -20°C for long-term stability. |
| Hazard Identification | Refer to the supplier-provided Safety Data Sheet. |
| LD50/LC50 | Refer to the supplier-provided Safety Data Sheet. |
III. Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, must follow institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
A. Disposal of Solid this compound Waste
This category includes expired or unused pure compound and materials grossly contaminated with solid this compound (e.g., weighing papers, contaminated gloves).
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled, and sealable waste container. Do not mix with other chemical waste unless explicitly approved by your EHS department.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not discard in the regular trash.
B. Disposal of this compound in Solution
This applies to unused solutions of this compound in organic solvents (e.g., DMSO).
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container compatible with the solvent used. Separate containers should be used for halogenated and non-halogenated solvents.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, the estimated concentration, and the date.
-
Storage: Store the sealed liquid waste container in a designated hazardous waste accumulation area, within secondary containment to prevent spills.
-
Disposal: Dispose of the liquid waste through your institution's chemical waste program. Do not pour down the drain.
C. Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a small amount of a suitable organic solvent in which this compound is soluble (e.g., the solvent used to prepare the solution).
-
Collect Rinsate: This initial rinse solution must be collected and disposed of as hazardous liquid waste, as described in section III.B.
-
Secondary Wash: After the initial solvent rinse, wash the glassware and equipment with an appropriate laboratory detergent and water. This rinse water can typically be disposed of down the drain, but confirm this with your institutional guidelines.
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general role of this compound in research and the logical workflow for its proper disposal.
Caption: this compound acts as an antagonist to the RARβ receptor, blocking the downstream signaling cascade.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
Essential Safety and Handling Guide for LE-540 (Glyphosate Solution, 540 g/L)
Disclaimer: The following guide is based on the safety protocols for concentrated glyphosate solutions (540 g/L), as a specific chemical entity "LE-540" is not standardly recognized. This information is intended for laboratory professionals and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a representative concentrated glyphosate solution. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Purpose |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn to protect against splashes.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Elbow-length PVC or nitrile gloves are recommended.[1] |
| Body | Protective Clothing | Cotton overalls buttoned to the neck and wrist or a lab coat.[1] |
| Head | Washable Hat | To protect against potential overhead splashes or drips.[1] |
| Respiratory | Not generally required | Use in a well-ventilated area. If mists are generated, a respirator may be necessary. |
Hazard Identification and First Aid
This compound is an eye and skin irritant and can be harmful if swallowed.[4][5] Understanding the immediate first aid measures is critical in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of lukewarm, gently flowing water for several minutes.[6][7] If irritation persists, seek medical attention.[8] |
| Skin Contact | Remove contaminated clothing and wash the affected area gently and thoroughly with soap and water.[1][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Contact a poison control center or doctor immediately for treatment advice.[4][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps from preparation to post-handling cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
